4-Hydroxy Clonidine-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBRPXHGAXREI-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Cl)O)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675927 | |
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189988-05-3 | |
| Record name | 3,5-Dichloro-4-{[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy Clonidine-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy Clonidine-d4, a critical tool in the research and development of clonidine (B47849) and related compounds. This document details its chemical properties, its primary application as an internal standard in bioanalytical methods, and provides a representative experimental protocol for its use.
Introduction
This compound is the deuterium-labeled analogue of 4-hydroxy clonidine, the primary metabolite of the antihypertensive drug, clonidine. The incorporation of four deuterium (B1214612) atoms into the imidazoline (B1206853) ring provides a mass shift that makes it an ideal internal standard for quantitative analysis using mass spectrometry. Its use significantly improves the accuracy and precision of bioanalytical methods by correcting for variations in sample preparation and instrument response. This guide will explore the technical details of its application in a research setting.
Core Properties and Specifications
This compound is a stable, isotopically labeled compound essential for pharmacokinetic, metabolic, and therapeutic drug monitoring studies of clonidine. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Chemical Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |
| Synonyms | p-Hydroxyclonidine-d4, 4-OH-Clonidine-d4 |
| CAS Number | 1189988-05-3 |
| Molecular Formula | C₉H₅D₄Cl₂N₃O |
| Molecular Weight | Approximately 250.12 g/mol |
| Unlabeled CAS Number | 57101-48-1 |
| Isotopic Purity | Typically ≥98% |
| Chemical Purity | Typically ≥98% |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C in a well-closed container, protected from light |
Role in Research: The Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for reliable results. This compound serves as an ideal IS for the analysis of clonidine and its metabolite, 4-hydroxy clonidine, for several reasons:
-
Similar Physicochemical Properties: Being structurally almost identical to the analyte (4-hydroxy clonidine), it behaves similarly during sample extraction, chromatographic separation, and ionization.
-
Mass Differentiation: The four deuterium atoms provide a clear mass difference of 4 Da, allowing for distinct detection by the mass spectrometer without interfering with the analyte's signal.
-
Co-elution: It typically co-elutes with the unlabeled analyte, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the IS equally.
By adding a known amount of this compound to each sample, the ratio of the analyte's peak area to the IS's peak area can be used to accurately calculate the analyte's concentration, thereby compensating for potential errors during the analytical process.
Metabolic Pathway of Clonidine
Clonidine is primarily metabolized in the liver to inactive metabolites, with the main pathway being 4-hydroxylation. This reaction is catalyzed by several cytochrome P450 enzymes, with CYP2D6 playing a major role. Understanding this pathway is essential for interpreting pharmacokinetic data and the significance of quantifying 4-hydroxy clonidine.
Metabolic conversion of Clonidine to 4-Hydroxy Clonidine.
Representative Experimental Protocol: Quantification of Clonidine and 4-Hydroxy Clonidine in Human Plasma using LC-MS/MS
This section provides a detailed, representative protocol for the simultaneous quantification of clonidine and 4-hydroxy clonidine in human plasma using this compound as an internal standard. This protocol is based on established bioanalytical methods for clonidine and best practices in LC-MS/MS assay development.
Materials and Reagents
-
Clonidine reference standard
-
4-Hydroxy Clonidine reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the clonidine and 4-hydroxy clonidine stock solutions in 50:50 (v/v) methanol:water to create a series of combined working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see below) and vortex.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Clonidine: 230.0 → 213.04-Hydroxy Clonidine: 246.0 → 229.0 (representative)This compound: 250.0 → 233.0 (representative) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Note: MRM transitions for 4-Hydroxy Clonidine and its deuterated form are representative and should be optimized for the specific instrument used.
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of clonidine and its metabolite using this compound.
Bioanalytical workflow for clonidine and its metabolite.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable quantitative data for clonidine and its primary metabolite. The detailed information and representative protocol provided in this guide are intended to support the design and execution of robust bioanalytical assays, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of clonidine.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Hydroxy Clonidine-d4: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound. This deuterated analog of a key clonidine (B47849) metabolite is primarily utilized as an internal standard in analytical and pharmacokinetic research.
Core Chemical Properties
This compound is the deuterium-labeled form of 4-Hydroxy Clonidine, which is a metabolite of the antihypertensive drug Clonidine.[1] The incorporation of four deuterium (B1214612) atoms into the molecule provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Clonidine and its metabolites in biological samples.[2][3]
Identification and Nomenclature
| Identifier | Value |
| CAS Number | 1189988-05-3[2][4][5][6][7] |
| IUPAC Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol[4][5] |
| Synonyms | 3,5-Dichloro-4-[(4,5-dihydro-1H-imidazol-2-yl-d4)amino]phenol, p-Hydroxyclonidine-d4, ST 666-d4[2][7] |
| Unlabelled CAS | 57101-48-1[4] |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉D₄H₅Cl₂N₃O | LGC Standards[4] |
| Molecular Weight | 250.12 g/mol | Veeprho, Pharmaffiliates[2][7] |
| Exact Mass | 249.0373743 Da | PubChem[5] |
| XLogP3 | 1.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 68.9 Ų | PubChem |
Chemical Structure
The chemical structure of this compound consists of a dichlorophenol ring linked to a deuterated dihydro-1H-imidazol-2-ylamino group. The deuterium atoms are located on the imidazoline (B1206853) ring at positions 4 and 5.
-
SMILES: [2H]C1([2H])NC(=NC1([2H])[2H])Nc2c(Cl)cc(O)cc2Cl[4]
-
InChI: InChI=1S/C9H9Cl2N3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2[4][5]
-
InChIKey: NTWBRPXHGAXREI-LNLMKGTHSA-N[5]
Metabolism of the Parent Compound, Clonidine
Clonidine is metabolized in the liver to inactive metabolites, with 4-hydroxylation being a primary pathway.[8] This reaction is predominantly mediated by the cytochrome P450 enzyme CYP2D6, which accounts for approximately two-thirds of this metabolic activity in vitro.[9] Other P450 enzymes, including CYP1A2, CYP3A4, CYP1A1, and CYP3A5, also contribute to the formation of 4-hydroxyclonidine (B1212182) to a lesser extent.[8][9] The resulting metabolite, 4-hydroxyclonidine, is less lipophilic than the parent compound and does not readily cross the blood-brain barrier.[10]
Experimental Protocols and Applications
This compound is a critical tool for quantitative analysis in clinical and research settings.[3] Its primary application is as an internal standard (IS) for the quantification of clonidine and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[3]
Principle of Use as an Internal Standard
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry. The IS is added at a known concentration to both calibration standards and unknown samples prior to sample preparation. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The ratio of the analyte's signal to the IS signal is used for quantification, which corrects for variations in sample recovery and instrument response, thereby improving the accuracy and precision of the measurement.[2]
In Vitro Clonidine 4-Hydroxylation Assay
The following is a generalized protocol based on studies of clonidine metabolism.[9]
Objective: To determine the rate of 4-hydroxyclonidine formation from clonidine using human liver microsomes or recombinant P450 enzymes.
Materials:
-
Clonidine
-
This compound (for use as an internal standard in the analytical phase)
-
Pooled human liver microsomes (HLM) or cDNA-expressed P450 enzymes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain the phosphate buffer, the enzyme source (HLM or specific P450 isoform), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding clonidine (the substrate) to the mixtures. Vortex gently.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins. Add the this compound internal standard at this stage.
-
Sample Preparation: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of 4-hydroxyclonidine formed. The ratio of the 4-hydroxyclonidine peak area to the this compound peak area is used to calculate the concentration of the metabolite.
References
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 1189988-05-3 | LGC Standards [lgcstandards.com]
- 5. This compound | C9H9Cl2N3O | CID 46781748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy Clonidine D4 | CAS No: 1189988-05-3 [aquigenbio.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy Clonidine-d4
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Hydroxy Clonidine-d4 is the stable isotope-labeled form of 4-Hydroxy Clonidine (B47849), the primary metabolite of the antihypertensive drug Clonidine. Its principal application is as an internal standard for the precise quantification of Clonidine and its metabolites in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[1][2] This document provides a comprehensive overview of this compound, including its biological formation, a conceptual synthesis pathway, detailed experimental protocols for its characterization, and its application in bioanalytical assays.
Biological Formation: The Metabolism of Clonidine
Clonidine is hepatically metabolized to several inactive metabolites, with the main reaction being 4-hydroxylation.[3][4] This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2D6, which accounts for approximately two-thirds of the activity.[5] Other contributing isoforms include CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[4][5] The resulting metabolite, 4-Hydroxy Clonidine, is less lipophilic than the parent compound and does not readily cross the blood-brain barrier.[6]
Caption: Metabolic pathway of Clonidine to 4-Hydroxy Clonidine.
Conceptual Synthesis of this compound
A specific, publicly available synthesis protocol for this compound is not detailed in the literature, as it is often a custom-synthesized compound.[7] However, a logical synthetic route can be conceptualized based on known chemical principles for clonidine derivatives and stable isotope labeling. The proposed workflow involves the synthesis of a deuterated intermediate, which is then used to construct the final molecule.
Caption: A conceptual workflow for the synthesis of this compound.
Experimental Protocols
Hypothetical Synthesis Protocol
This protocol is a conceptual representation and has not been experimentally validated.
-
Synthesis of 2-Imidazolidinethione-d4:
-
To a solution of ethylenediamine-d4 in ethanol (B145695), add carbon disulfide dropwise at 0-5°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Heat the mixture to reflux for 4 hours.
-
Cool the solution and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
S-Methylation of 2-Imidazolidinethione-d4:
-
Suspend the dried 2-imidazolidinethione-d4 in methanol.
-
Add methyl iodide and stir the mixture at room temperature for 6 hours.
-
Remove the solvent under reduced pressure to obtain the S-methylated intermediate.
-
-
Condensation and Cyclization:
-
Dissolve the S-methylated intermediate and 2,6-dichloro-4-aminophenol in a high-boiling point solvent such as toluene.
-
Heat the mixture to reflux for 24 hours, with removal of the methanethiol (B179389) byproduct.
-
Cool the reaction mixture and add aqueous hydrochloric acid.
-
Separate the aqueous layer, neutralize with a base (e.g., NaOH) to precipitate the free base of this compound.
-
Filter the precipitate, wash with water, and dry.
-
-
Purification:
-
Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization Protocol: HPLC-MS/MS
This protocol describes a typical method for the characterization and quantification of this compound.
-
Chromatographic Conditions:
-
System: HPLC with a tandem mass spectrometer (LC-MS/MS).
-
Column: C18 reversed-phase column (e.g., Prontosil 120-5 C18 AQ, 5 µm).[8]
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[9]
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 250.0 (corresponding to [M+H]⁺ of this compound).
-
Product Ion (Q3): A characteristic fragment ion would be selected after initial infusion and fragmentation experiments.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase.
-
Inject the standards to determine retention time and confirm mass transitions.
-
Data Presentation
Chemical and Physical Properties
The following table summarizes the key identifiers and computed properties for this compound.
| Property | Value | Reference(s) |
| CAS Number | 1189988-05-3 | [1][10] |
| IUPAC Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol | [10] |
| Molecular Formula | C₉D₄H₅Cl₂N₃O | [11] |
| Molecular Weight | 250.12 g/mol | [10] |
| Accurate Mass | 249.037 Da | [10] |
Expected Analytical Characterization Data
This table outlines the expected outcomes from standard analytical characterization techniques.
| Analysis Technique | Parameter | Expected Result |
| ¹H-NMR | Chemical Shifts | Signals corresponding to the aromatic and N-H protons. Absence or significant reduction of signals for the imidazoline ring protons compared to the non-deuterated analog. |
| ¹³C-NMR | Chemical Shifts | Signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry (ESI+) | [M+H]⁺ | Expected m/z of ~250.0, which is 4 mass units higher than the non-deuterated 4-Hydroxy Clonidine (m/z ~246.1). |
| HPLC | Retention Time | A sharp, single peak under the specified chromatographic conditions. Retention time will be very close to that of the non-deuterated analog. |
| Purity (HPLC-UV) | Peak Area % | ≥98% |
Application in Bioanalytical Methods
The primary use of this compound is as an internal standard (IS) in bioanalytical methods to correct for variability during sample processing and analysis.[2] The workflow ensures accurate quantification of the target analyte (e.g., Clonidine) in complex matrices like plasma or urine.
Caption: Typical workflow for a bioanalytical assay using an internal standard.
Conclusion
This compound is an essential tool for researchers in drug development and clinical pharmacology. While its synthesis is a specialized process, its characterization relies on standard analytical techniques such as HPLC-MS/MS and NMR. Its role as an internal standard is critical for the development of robust and reliable bioanalytical methods required to understand the pharmacokinetics of Clonidine, ensuring data accuracy and integrity in both preclinical and clinical studies.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. This compound | CAS 1189988-05-3 | LGC Standards [lgcstandards.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H9Cl2N3O | CID 46781748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
The Role of 4-Hydroxy Clonidine-d4 in Advancing Pharmacokinetic Studies of Clonidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine (B47849), a potent α2-adrenergic agonist, is a widely prescribed medication for hypertension and is increasingly utilized in other therapeutic areas such as attention deficit hyperactivity disorder (ADHD) and pain management. A thorough understanding of its pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring patient safety. The primary metabolic pathway of clonidine involves its conversion to 4-hydroxy clonidine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. Accurate and precise quantification of both the parent drug and its major metabolite in biological matrices is crucial for comprehensive pharmacokinetic assessment. This technical guide delves into the pivotal role of 4-Hydroxy Clonidine-d4 (B12397144) as an internal standard in the bioanalytical methods that underpin these critical studies.
The Essential Role of an Ideal Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability during sample preparation and analysis. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible. 4-Hydroxy Clonidine-d4, a stable isotope-labeled (SIL) analog of the primary metabolite of clonidine, represents the gold standard for this purpose.[1] Its near-identical chemical structure and properties ensure that it co-elutes with the unlabeled 4-hydroxy clonidine and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection, enabling highly accurate and precise quantification of the metabolite.
Pharmacokinetic Profile of Clonidine
Understanding the pharmacokinetic parameters of clonidine is essential for interpreting the data generated from studies utilizing this compound. The disposition of clonidine can be described by a two-compartment open model.[2] Following oral administration, clonidine is well absorbed, with peak plasma concentrations reached within 1 to 3 hours.[3] The drug exhibits a rapid distribution phase and a subsequent elimination phase. Key pharmacokinetic parameters for clonidine following a single oral dose are summarized in the table below.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Cmax (ng/mL) | 6.16 ± 0.32 | [4] |
| Tmax (hr) | 30.12 ± 0.86 | [4] |
| AUC0–t (ng/mLhr) | 290.37 ± 1.13 | [4] |
| AUC0–∞ (ng/mLhr) | 350.17 ± 1.98 | [4] |
| t1/2 (hr) | 120.12 ± 1.90 | [4] |
| Plasma Clearance (mL/min/kg) | 4.6 | [2] |
| Bioavailability (%) | 70 - 80 | [3] |
| Protein Binding (%) | 20 - 40 |
Table 1: Pharmacokinetic parameters of clonidine hydrochloride after a single oral dose.[2][3][4]
Metabolic Pathway of Clonidine
The primary metabolic transformation of clonidine is its hydroxylation to 4-hydroxy clonidine. This biotransformation is predominantly carried out by the hepatic enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A family enzymes.[5][6] This metabolic step is a critical determinant of clonidine's clearance from the body.
Experimental Protocol: Simultaneous Quantification of Clonidine and 4-Hydroxy Clonidine
The following protocol outlines a robust LC-MS/MS method for the simultaneous determination of clonidine and its metabolite, 4-hydroxy clonidine, in human plasma. This method is based on established bioanalytical procedures and highlights the integration of this compound as the internal standard for the metabolite.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add the internal standard solution containing clonidine-d4 and this compound.
-
Vortex the samples for 30 seconds.
-
Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate buffer to remove interferences.
-
Elute the analytes and internal standards with an organic solvent mixture.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-3, 4 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Optimized for separation of clonidine and 4-hydroxy clonidine |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Clonidine: m/z 230.0 → 213.0Clonidine-d4: m/z 234.0 → 217.04-Hydroxy Clonidine: m/z 246.0 → 229.0this compound: m/z 250.0 → 233.0 |
| Ion Spray Voltage | 4000 V |
| Temperature | 250°C |
Table 2: Exemplary LC-MS/MS parameters for the analysis of clonidine and 4-hydroxy clonidine.[7][8]
Conclusion
The use of this compound as an internal standard is a critical component of modern bioanalytical methods for the pharmacokinetic evaluation of clonidine. Its stable isotope-labeled nature ensures the highest degree of accuracy and precision in the quantification of the primary metabolite, 4-hydroxy clonidine. By employing robust and validated LC-MS/MS methods that incorporate this ideal internal standard, researchers and drug development professionals can obtain high-quality pharmacokinetic data. This, in turn, facilitates a deeper understanding of clonidine's absorption, distribution, metabolism, and excretion, ultimately leading to safer and more effective therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of clonidine and its relation to the hypotensive effect in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clonidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: An In-depth Technical Guide to the Use of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical research, particularly within drug development and clinical trials, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. The use of deuterated internal standards in conjunction with mass spectrometry has become the gold standard for achieving this, providing a robust framework for reliable bioanalysis. This technical guide offers a comprehensive exploration of the core principles, practical applications, and critical considerations for leveraging deuterated internal standards to ensure data integrity and regulatory compliance.
Core Principles: The "Perfect" Mimic
In quantitative mass spectrometry, an internal standard (IS) is essential for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences identical effects during sample preparation, chromatography, and ionization, thereby compensating for variations in sample processing, injection volume, and instrument response.[1] Deuterated internal standards are isotopically labeled analogs of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[2]
Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte throughout the entire analytical process, from extraction to detection.[3][4] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[4][5]
Advantages of Deuterated Internal Standards
The superiority of deuterated internal standards over structural analogs is well-documented, primarily in their ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components of the biological matrix.[6]
Key Advantages Include:
-
Enhanced Accuracy and Precision : By closely mimicking the analyte, deuterated standards provide superior normalization for variations in extraction recovery, matrix effects, and instrument response.[7]
-
Improved Robustness : Methods employing deuterated standards are generally more rugged and reproducible, leading to lower rejection rates for analytical runs.[3]
-
Regulatory Acceptance : Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of stable isotope-labeled internal standards in bioanalytical method validation.[6][7]
Data Presentation: Performance Comparison
The quantitative advantages of using deuterated internal standards are evident when comparing key validation parameters against those obtained using non-deuterated (analog) internal standards.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Findings & References |
| Matrix Effect Compensation | Excellent: Co-elution ensures similar ionization suppression/enhancement. | Variable: Differences in retention time and physicochemical properties can lead to differential matrix effects. | Deuterated standards more effectively normalize for variability in plasma and the presence of co-medications.[6] |
| Precision (%CV) | Typically ≤ 15% | Can exceed 15%, especially in complex matrices. | Studies consistently show lower coefficients of variation (%CV) for quality control samples when using deuterated standards.[5] |
| Accuracy (%Bias) | Typically within ±15% | May show significant bias due to inconsistent recovery and matrix effects. | The closer physicochemical match of deuterated standards leads to more accurate quantification.[5] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte. | Variable: Differences in properties can lead to inconsistent recovery.[3] | Deuterated standards mirror the analyte's behavior during sample preparation.[1] |
Experimental Protocols
Rigorous and well-documented experimental protocols are fundamental to the successful implementation of deuterated internal standards in a regulated bioanalytical workflow.
Sample Preparation Methodologies
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components.
3.1.1. Protein Precipitation (PPT)
This is a rapid and simple method for removing the majority of proteins from plasma or serum samples.
-
Protocol:
-
Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Add a small volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration and briefly vortex.[4]
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability) to precipitate the proteins.[8]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[8]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2][8]
-
3.1.2. Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9]
-
Protocol:
-
To a suitable tube, add the biological sample, the deuterated internal standard, and a buffer to adjust the pH.[10]
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate). The choice of solvent depends on the analyte's properties.[9]
-
Vigorously mix the two phases to facilitate the transfer of the analyte and internal standard into the organic phase.[10]
-
Centrifuge to achieve complete phase separation.[10]
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[10]
-
3.1.3. Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide cleaner extracts than PPT or LLE.[11]
-
Protocol:
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the SPE sorbent to activate it.
-
Equilibration: Flush the sorbent with a solvent that mimics the sample matrix (e.g., water or buffer) to prepare it for sample loading.
-
Sample Loading: Load the pre-treated sample (to which the deuterated internal standard has been added) onto the sorbent at a controlled flow rate.
-
Washing: Wash the sorbent with a solvent of intermediate strength to remove matrix interferences without eluting the analyte and internal standard.
-
Elution: Elute the analyte and internal standard with a strong organic solvent.
-
Post-Elution Processing: The eluate may be evaporated and reconstituted in a suitable solvent for analysis.
-
Bioanalytical Method Validation
A full validation of a bioanalytical method using a deuterated internal standard should be performed according to regulatory guidelines such as the ICH M10.[7][12]
Key Validation Experiments:
-
Matrix Effect Evaluation :
-
Objective : To assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[7]
-
Protocol :
-
Prepare three sets of samples:
-
Set A: Analyte and deuterated IS in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte and deuterated IS at the same concentrations as Set A.
-
Set C: Blank matrix from at least six different sources, spiked with the analyte and deuterated IS, and then subjected to the full extraction procedure.[7]
-
-
Analyze all sets by LC-MS/MS.
-
The matrix factor (MF) is calculated by comparing the peak areas in the presence and absence of the matrix. The IS-normalized MF is then calculated.
-
-
Acceptance Criteria : The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.[7]
-
-
Stability Assessment :
-
Objective : To evaluate the stability of the analyte and deuterated internal standard under various conditions.[7]
-
Protocol : Assess stability in stock solutions and in the biological matrix under conditions mimicking sample handling and storage, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage.[7]
-
Acceptance Criteria : The mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]
-
-
Crosstalk Evaluation :
-
Objective : To ensure that the signal from the analyte does not interfere with the deuterated IS, and vice versa.[7]
-
Protocol :
-
Prepare two sets of samples:
-
Set 1: Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ) without the deuterated IS.
-
Set 2: Blank matrix spiked with the deuterated IS at its working concentration without the analyte.[7]
-
-
Analyze the samples and monitor the respective mass transitions.
-
-
Acceptance Criteria : In Set 1, the response at the retention time of the deuterated IS should be ≤ 5% of the IS response in a blank sample spiked with the IS. In Set 2, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[7]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).
Potential Challenges and Considerations
While deuterated internal standards are the preferred choice, they are not without potential limitations.
-
Deuterium Isotope Effect : The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte.[13] This can be problematic if the shift is significant enough to cause differential matrix effects.[13] The magnitude of the shift is often proportional to the number of deuterium atoms.[13]
-
Isotopic Instability : Deuterium atoms at certain positions in a molecule (e.g., on heteroatoms like oxygen or nitrogen) can be susceptible to back-exchange with hydrogen from the solvent. This can compromise the integrity of the internal standard.[3] Careful selection of the deuteration site is crucial.
-
Cost and Availability : Custom synthesis of deuterated standards can be expensive and time-consuming compared to commercially available analog standards.[1]
Conclusion
Deuterated internal standards are an indispensable tool in modern bioanalysis, providing the foundation for accurate, precise, and robust quantitative methods.[2] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in the complex matrices encountered in drug development. A thorough understanding of their properties, coupled with rigorous method validation, is essential for their successful implementation in both research and regulated environments, ultimately ensuring the generation of high-quality data to support critical decision-making in the pharmaceutical industry.[1]
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Application of 4-Hydroxy Clonidine-d4 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the therapeutic drug monitoring (TDM) of clonidine (B47849), with a specific focus on the role and application of its deuterated metabolite, 4-Hydroxy Clonidine-d4, as an internal standard in quantitative bioanalysis.
Introduction: Clonidine and the Imperative for Therapeutic Drug Monitoring
Clonidine is a potent centrally acting α2-adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions. Given its narrow therapeutic window and the significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring (TDM) is a critical tool for optimizing dosing regimens, ensuring efficacy, and minimizing the risk of adverse effects. The therapeutic plasma concentration for its antihypertensive effect is generally considered to be between 0.2 and 2.0 ng/mL.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity, specificity, and throughput. A key element in achieving accurate and precise quantification with LC-MS/MS is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the ideal choice as they share near-identical physicochemical properties with the analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects.
The Role of this compound as an Internal Standard
This compound is the deuterium-labeled version of 4-hydroxyclonidine (B1212182), the primary metabolite of clonidine.[1][2] In principle, a stable isotope-labeled metabolite like this compound can serve as an excellent internal standard for the quantification of the parent drug, clonidine. This is because it is expected to have similar chromatographic behavior and ionization efficiency to the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. The use of a SIL-IS is crucial for correcting matrix effects and improving the precision and accuracy of the bioanalytical method.[3]
While this compound is commercially available for this purpose, a review of current scientific literature indicates that its direct application in published TDM methods is not yet widely documented. The most commonly reported stable isotope-labeled internal standard for clonidine quantification is Clonidine-d4 .[4] The methodologies and principles outlined in this guide are based on the extensive data available for clonidine analysis using a deuterated internal standard and are directly translatable to the development and validation of an assay using this compound.
Clonidine Metabolism and Pharmacokinetics
Understanding the metabolic fate of clonidine is essential for interpreting TDM results. Clonidine is partially metabolized in the liver, with approximately 50% of an absorbed dose being metabolized. The primary metabolic pathway is hydroxylation of the aromatic ring to form 4-hydroxyclonidine.[4][5] This reaction is catalyzed by several cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4.[4][5] The resulting 4-hydroxyclonidine metabolite is considered pharmacologically inactive as its polarity prevents it from significantly crossing the blood-brain barrier.[5][6]
Quantitative Analysis of Clonidine by LC-MS/MS
The following sections detail the methodologies for the quantitative analysis of clonidine in biological matrices, primarily plasma or serum, using LC-MS/MS with a deuterated internal standard.
Data Presentation: Summary of Method Performance
The table below summarizes quantitative data from various published LC-MS/MS methods for clonidine, demonstrating the typical performance characteristics of such assays.
| Parameter | Range of Reported Values | Internal Standard Used | Matrix | Citations |
| Linearity Range | 0.01 - 10.0 ng/mL | Not Specified | Human Plasma | [6] |
| 0.15 - 50 µg/L (ng/mL) | Clonidine-d4 | Human Serum | [4] | |
| 0.25 - 100 ng/mL | Clonidine-d4 | Human Plasma | [3] | |
| 50 - 2500 pg/mL | Not Specified | Human Plasma | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | Not Specified | Human Plasma | [6] |
| 0.1 µg/L (ng/mL) | Clonidine-d4 | Human Serum | [4] | |
| 0.25 ng/mL | Clonidine-d4 | Human Plasma | [3] | |
| Intra-day Precision (%RSD) | ≤ 9.6% | Clonidine-d4 | Human Serum | [4] |
| ≤ 15% | Clonidine-d4 | Human Plasma | [3] | |
| Inter-day Precision (%RSD) | ≤ 10.0% | Clonidine-d4 | Human Serum | [4] |
| ≤ 15% | Clonidine-d4 | Human Plasma | [3] | |
| Accuracy | Within ± 4.9% (Intra-day) | Clonidine-d4 | Human Serum | [4] |
| Within ± 1.8% (Inter-day) | Clonidine-d4 | Human Serum | [4] | |
| 101.0% - 108.9% (Inter-day) | Clonidine-d4 | Human Plasma | [3] | |
| Extraction Recovery | ≥ 79% | Clonidine-d4 | Human Plasma | [3] |
Experimental Protocols
The following is a representative, detailed protocol synthesized from common practices in published literature for the analysis of clonidine in human plasma.
4.2.1 Materials and Reagents
-
Clonidine reference standard
-
This compound (or Clonidine-d4) internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free) for calibration standards and quality controls
4.2.2 Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
4.2.3 Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Thermo Electron BetaBasic C4 (100mm x 3mm, 5µm) or equivalent C18 column[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 350 µL/min[4]
-
Injection Volume: 10-20 µL
-
Column Temperature: 40°C
-
Gradient: Isocratic elution with 15% Mobile Phase B for 5 minutes is often sufficient.[4]
4.2.4 Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum, Sciex API series)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4000 to +5500 V
-
Source Temperature: 400-500°C
MRM Transitions: The selection of appropriate precursor and product ions is critical for the specificity of the assay.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| Clonidine | 230.2 | 213.1 | Commonly reported transition |
| Clonidine-d4 | 234.2 | 217.1 | Representative transition |
| 4-Hydroxy Clonidine (Predicted) | 246.1 | 229.1 | Predicted based on +16 Da for hydroxylation and same neutral loss |
| This compound (Predicted) | 250.1 | 229.1 | Predicted based on +4 Da on precursor and same fragmentation |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the TDM of clonidine using LC-MS/MS.
Principle of Stable Isotope Dilution
This diagram illustrates the core principle of using a stable isotope-labeled internal standard to ensure accurate quantification.
Conclusion
The therapeutic drug monitoring of clonidine is essential for personalized medicine, and LC-MS/MS provides the necessary sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate results. While this compound is an appropriate candidate for this role, its application is not yet widely documented in the literature. However, the well-established methods using Clonidine-d4 provide a robust framework for any laboratory seeking to develop and validate a TDM assay for clonidine. The protocols, performance data, and principles outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and bioanalysis.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Discovery of 4-Hydroxyclonidine: A Technical Guide to a Key Clonidine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine (B47849), a potent α2-adrenergic receptor agonist, is a widely prescribed medication for hypertension and is increasingly used for other conditions such as attention deficit hyperactivity disorder (ADHD) and opioid withdrawal. Understanding its metabolic fate is crucial for a comprehensive pharmacological profile and for predicting potential drug-drug interactions. While a significant portion of clonidine is excreted unchanged, a notable fraction undergoes hepatic metabolism. This technical guide provides an in-depth exploration of the discovery and characterization of its major metabolite, 4-hydroxyclonidine (B1212182). The formation of this metabolite is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6, a finding with significant clinical implications.[1] This document will detail the experimental methodologies, present key quantitative data, and visualize the metabolic and signaling pathways involved.
Data Presentation
Table 1: In Vitro Formation of 4-Hydroxyclonidine by Human Cytochrome P450 Isoforms
| P450 Isoform | Formation Rate (pmol/nmol P450/min) |
| CYP2D6 | 5.88 ± 3.27 |
| CYP1A2 | 2.74 ± 0.10 |
| CYP3A4 | 2.21 ± 0.12 |
| CYP1A1 | 1.74 ± 0.08 |
| CYP3A5 | 0.48 ± 0.06 |
Data from in vitro studies with cDNA-expressed P450 enzymes.
Table 2: Contribution of P450 Isoforms to Clonidine 4-Hydroxylation in Human Liver Microsomes (HLM)
| Inhibitor | Target Isoform | Inhibition of 4-Hydroxyclonidine Formation (%) |
| Quinidine (100 nM) | CYP2D6 | 66.9 ± 1.6 |
| Ketoconazole (5 µM) | CYP3A | 22.6 ± 3.0 |
| Furafylline (20 µM) | CYP1A2 | 14.5 ± 1.5 |
Selective inhibition studies in pooled human liver microsomes at a clonidine concentration of 1 µM.
Table 3: Michaelis-Menten Kinetics of Clonidine 4-Hydroxylation
| Enzyme Source | Km (µM) | Vmax |
| Pooled Human Liver Microsomes (HLM) | 23.0 ± 2.6 | 52.1 ± 2.1 pmol/nmol P450/min |
| Recombinant CYP2D6 | 10.3 ± 0.7 | 26.1 ± 0.5 nmol/nmol P450/min |
Experimental Protocols
In Vitro Clonidine Metabolism in Human Liver Microsomes
Objective: To identify the cytochrome P450 isoforms responsible for the 4-hydroxylation of clonidine.
Materials:
-
Pooled human liver microsomes (HLM) or cDNA-expressed recombinant P450 enzymes (Supersomes).
-
Clonidine.
-
4-hydroxyclonidine and 4-hydroxyclonidine-d4 (internal standard).
-
0.1 M Potassium phosphate (B84403) buffer (pH 7.4).
-
NADPH.
-
Methanol (B129727) (ice-cold).
-
Selective P450 inhibitors (Quinidine, Ketoconazole, Furafylline).
-
Microcentrifuge tubes (2 ml).
-
Shaking water bath (37°C).
-
Centrifuge.
Procedure:
-
Add either 0.1 mg of microsomal protein or 0.02 mg of recombinant enzyme to a 2 ml microcentrifuge tube containing 0.1 M potassium phosphate buffer (pH 7.4).
-
Place the tubes in a 37°C shaking water bath.
-
Add clonidine (dissolved in methanol, final concentration <0.5% v/v) to initiate a 5-minute preincubation period.
-
Initiate the metabolic reaction by adding 1 mM NADPH. The final incubation volume should be 200 µl.
-
Allow the reaction to proceed for 60 minutes for HLM or 30 minutes for Supersomes.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Vortex the samples and place them on ice.
-
Centrifuge the samples at 13,000 x g for 5 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
For Inhibition Studies:
-
The selective inhibitors are added to the microsomal incubation mixture prior to the addition of clonidine.
LC-MS/MS Quantification of 4-Hydroxyclonidine
Objective: To quantify the formation of 4-hydroxyclonidine in in vitro metabolism samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
Supernatant from the in vitro metabolism assay.
-
4-hydroxyclonidine calibration standards (0.5–100 ng).
-
Methanol containing internal standards (clonidine-d4 and 4-hydroxyclonidine-d4).
Procedure:
-
To the supernatant from the microsomal reaction, add 40 µl of methanol containing 1 ng of each internal standard.
-
Vortex the samples.
-
Inject the supernatant directly onto the HPLC column.
-
Perform chromatographic separation (details of the column and mobile phase composition are method-dependent but generally involve reverse-phase chromatography).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The following mass-to-charge (m/z) transitions are monitored:
-
Clonidine: m/z 230
-
Clonidine-d4: m/z 236
-
4-hydroxyclonidine: m/z 246
-
4-hydroxyclonidine-d4: m/z 252
-
-
Quantify the amount of 4-hydroxyclonidine formed by comparing its peak area to that of the internal standard and referencing the calibration curve.
Visualizations
Metabolic Pathway of Clonidine to 4-Hydroxyclonidine
Caption: Metabolic conversion of clonidine to 4-hydroxyclonidine in the liver.
Experimental Workflow for Identifying Clonidine Metabolizing Enzymes
Caption: Workflow for the in vitro analysis of clonidine metabolism.
Clonidine Signaling Pathway via α2-Adrenergic Receptor
Caption: Simplified signaling cascade of clonidine at the presynaptic α2-adrenergic receptor.
Discussion
The discovery that 4-hydroxyclonidine is the primary metabolite of clonidine and that its formation is predominantly catalyzed by CYP2D6 has significant implications for clinical practice.[1] CYP2D6 is a highly polymorphic enzyme, and individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. This genetic variability can lead to inter-individual differences in clonidine clearance, potentially affecting both efficacy and adverse effect profiles. For instance, the increased nonrenal clearance of clonidine observed during pregnancy may be explained by the up-regulation of CYP2D6 activity during gestation.
Pharmacologically, 4-hydroxyclonidine is an α2A agonist, similar to its parent compound. However, it is more polar and does not readily cross the blood-brain barrier.[2][3] Consequently, it is not believed to contribute significantly to the central antihypertensive and sedative effects of clonidine.[2][3] This suggests that the therapeutic effects of clonidine are primarily driven by the parent drug.
Conclusion
The identification and characterization of 4-hydroxyclonidine as a major metabolite of clonidine, formed predominantly by CYP2D6, represents a critical step in understanding the complete pharmacology of this important drug. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in drug metabolism and development. Further in vivo studies are warranted to fully elucidate the clinical impact of CYP2D6 polymorphism on clonidine disposition and response. This knowledge will aid in the development of personalized medicine approaches for clonidine therapy, optimizing treatment outcomes for diverse patient populations.
References
An In-depth Technical Guide to the Isotopic Labeling of Clonidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of clonidine (B47849), a potent antihypertensive agent, and its metabolites. The use of isotopically labeled compounds is indispensable for the accurate study of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as for receptor binding assays and as internal standards in quantitative analysis. This document details the synthesis of labeled clonidine, its metabolic pathways, and the analytical methods used for its detection and quantification.
Introduction to Isotopic Labeling of Clonidine
Isotopic labeling involves the incorporation of a stable or radioactive isotope into a molecule of interest. For clonidine, the most commonly used isotopes are Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Deuterium (B1214612) (²H or D).
-
Carbon-14 (¹⁴C): A beta-emitter with a long half-life, ¹⁴C is the gold standard for quantitative drug metabolism and mass balance studies. Its incorporation at a metabolically stable position ensures that the radiolabel tracks the drug and its metabolites throughout the body.
-
Tritium (³H): Another beta-emitter, tritium offers higher specific activity than ¹⁴C, making it ideal for sensitive applications such as receptor binding assays.[1][2]
-
Deuterium (²H): A stable isotope, deuterated clonidine (e.g., clonidine-d₄) is primarily used as an internal standard in mass spectrometry-based quantitative bioanalysis.[3][4] Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
Metabolic Pathways of Clonidine
The metabolism of clonidine is not extensive in humans, with a significant portion of the drug excreted unchanged.[5] However, several metabolites have been identified, primarily formed through two main pathways: hydroxylation of the phenyl ring and cleavage of the imidazolidine (B613845) ring.[6] Studies in dogs using ¹⁴C-clonidine have identified six key radioactive substances in urine.[6]
The major metabolites identified are:
-
p-Hydroxyclonidine
-
Dichlorophenylguanidine
-
1-(2,6-dichloro-4-hydroxyphenyl)-guanidine
-
2-[(2,6-dichlorophenyl)-imino]-imidazolidine-4-one
-
2-[(2,6-dichloro-4-hydroxyphenyl)-imino]-imidazolidine-4-one[6]
The primary enzyme responsible for the 4-hydroxylation of clonidine is from the cytochrome P450 family.[5]
Synthesis of Isotopically Labeled Clonidine
The synthesis of isotopically labeled clonidine requires specialized techniques to incorporate the desired isotope efficiently and at a specific position within the molecule.
General Synthesis of Clonidine Hydrochloride
A common method for the synthesis of unlabeled clonidine hydrochloride involves the reaction of 2,6-dichloroaniline (B118687) with 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride, followed by treatment with methanol (B129727) and hydrochloric acid.[7][8]
Reaction Scheme:
-
Condensation: 2,6-dichloroaniline + 1-acetyl-2-imidazolidone --(POCl₃)--> Intermediate
-
Hydrolysis & Salt Formation: Intermediate --(1. Methanol, 2. HCl)--> 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride (Clonidine HCl)
This general scheme can be adapted for the introduction of isotopes by using labeled starting materials.
Synthesis of Deuterated Clonidine (Clonidine-d₄)
Deuterium-labeled clonidine is typically synthesized to serve as an internal standard for quantitative mass spectrometry. The deuterium atoms are usually incorporated into the imidazoline (B1206853) ring.
Experimental Protocol Outline:
-
Starting Material: The synthesis would likely start from a deuterated precursor such as ethylene-d₄-diamine.
-
Ring Formation: The deuterated diamine would be reacted with a suitable reagent to form the deuterated imidazolidine ring structure, which is then coupled with the 2,6-dichlorophenyl moiety.
-
Purification: The final product is purified by recrystallization or chromatography to ensure high chemical and isotopic purity.
Synthesis of Tritiated Clonidine ([³H]-Clonidine)
Tritiated clonidine is essential for receptor binding studies due to its high specific activity. A common method for tritium labeling is catalytic dehalogenation of a suitable precursor with tritium gas.
Experimental Protocol Outline:
-
Precursor Synthesis: A halogenated precursor, such as 4-bromoclonidine, is synthesized.
-
Catalytic Tritiation: The bromo-precursor is subjected to catalytic reduction with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). The bromine atom is replaced by a tritium atom.
-
Purification: The [³H]-clonidine is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unlabeled and partially labeled molecules and any chemical impurities.
Synthesis of Carbon-14 Labeled Clonidine ([¹⁴C]-Clonidine)
¹⁴C-labeled clonidine is crucial for ADME and mass balance studies. The ¹⁴C label is typically introduced early in the synthesis, starting from a simple ¹⁴C-containing building block.
Experimental Protocol Outline:
-
Starting Material: The synthesis often begins with potassium cyanide-¹⁴C (K¹⁴CN).
-
Intermediate Synthesis: K¹⁴CN is used to synthesize a key intermediate, such as a labeled thiourea (B124793) derivative.
-
Ring Closure: The labeled intermediate is then cyclized to form the ¹⁴C-labeled imidazoline ring of clonidine.
-
Purification: The final product is rigorously purified to achieve high radiochemical purity, which is critical for regulatory studies.
Analytical Methodologies
The low therapeutic doses of clonidine result in very low concentrations in biological fluids (in the pg/mL to low ng/mL range), necessitating highly sensitive and selective analytical methods.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of clonidine. Due to the low volatility of clonidine, derivatization is often required to improve its chromatographic properties.
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a capillary column (e.g., HP-5MS) for separation.[9]
-
Employ chemical ionization (CI) or electron impact (EI) ionization.
-
Monitor characteristic ions for the derivatized clonidine and the internal standard using Selected Ion Monitoring (SIM).[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of clonidine in biological matrices due to its high sensitivity, specificity, and throughput.
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
To a small volume of plasma (e.g., 100 µL), add the internal standard (clonidine-d₄).
-
Perform protein precipitation with acetonitrile (B52724) or methanol.[11]
-
Centrifuge and inject the supernatant into the LC-MS/MS system.
-
-
LC Separation:
-
Use a reverse-phase C18 or C8 column.
-
Employ an isocratic or gradient mobile phase, typically consisting of acetonitrile or methanol and water with a modifier like formic acid or ammonium (B1175870) acetate.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for clonidine and the internal standard.
-
Table 1: Quantitative Data for Analytical Methods
| Parameter | GC-MS | LC-MS/MS |
| Internal Standard | Clonidine-d₄ | Clonidine-d₄ |
| Derivatization | Required (e.g., PFB derivative) | Not required |
| Lower Limit of Quantification (LLOQ) | 5 - 25 pg/mL[3][4] | 10 - 100 pg/mL[12] |
| Linearity Range | 25 - 1500 pg/mL[4] | 10 - 2000 pg/mL |
| Recovery | > 90%[4] | ~80-90% |
| Precision (RSD) | < 7%[3] | < 15% |
Applications and Experimental Workflows
Isotopically labeled clonidine is used in various studies to understand its pharmacology and pharmacokinetics.
Pharmacokinetic Studies
Pharmacokinetic studies track the concentration of a drug in the body over time. ¹⁴C-labeled clonidine is used for mass balance studies, while LC-MS/MS with a deuterated internal standard is used for concentration-time profiling.
References
- 1. The characteristics of [3H]-clonidine binding to an alpha-adrenoceptor in membranes from guinea-pig kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of adrenergic ligands ([3H]clonidine and [3H]WB-4101) to multiple sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of clonidine in human plasma by combined gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [Metabolic degradation of clonidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]
- 8. RU2652125C1 - Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride - Google Patents [patents.google.com]
- 9. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 10. Determination and quantification of clonidine in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Development of a Sensitive and Robust LC-MS/MS Method for the Quantification of Clonidine in Human Plasma Using a Deuterated Internal Standard
Application Note
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clonidine (B47849) in human plasma. The method utilizes 4-Hydroxy Clonidine-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method was validated over a linear range of 0.05 to 50 ng/mL and demonstrated excellent accuracy, precision, and recovery. This robust and reliable method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving clonidine.
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and certain pain conditions.[1] Accurate and reliable quantification of clonidine in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note describes the development and validation of a sensitive LC-MS/MS method for the determination of clonidine in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Clonidine hydrochloride reference standard was purchased from Sigma-Aldrich.
-
This compound hydrochloride was obtained from a certified supplier.
-
HPLC-grade methanol (B129727), acetonitrile, and formic acid were procured from Fisher Scientific.
-
Ultrapure water was generated using a Milli-Q water purification system.
-
Human plasma was sourced from a certified blood bank.
Instrumentation
-
Liquid Chromatography: A Shimadzu Nexera X2 UHPLC system was used.
-
Mass Spectrometer: An AB Sciex Triple Quad™ 5500 mass spectrometer equipped with a Turbo V™ ion source was employed for detection.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | %B |
| 0.00 | 10 |
| 1.50 | 90 |
| 2.50 | 90 |
| 2.51 | 10 |
| 4.00 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions and Compound Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Clonidine | 230.0 | 213.0 | 60 | 10 | 35 | 12 |
| This compound | 250.0 | 233.0 | 65 | 10 | 38 | 14 |
DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential
Protocols
Standard and Quality Control Sample Preparation
Stock solutions of clonidine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions were prepared by serial dilution of the stock solutions with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve final concentrations ranging from 0.05 to 50 ng/mL.
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
A simple protein precipitation method was employed for sample cleanup.[2][3][4]
Visualization of the Experimental Workflow
Caption: Sample preparation workflow for clonidine analysis.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.05 to 50 ng/mL for clonidine in human plasma. The coefficient of determination (r²) was consistently ≥ 0.998. The lower limit of quantification (LLOQ) was established at 0.05 ng/mL with a signal-to-noise ratio greater than 10.[2]
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results, summarized in Table 3, were within the acceptable limits of ±15% (±20% for LLOQ) as per regulatory guidelines.
Table 3: Accuracy and Precision Data
| QC Level (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 0.05 (LLOQ) | 8.2 | 105.4 | 11.5 | 103.8 |
| 0.15 (Low) | 6.5 | 98.7 | 9.8 | 101.2 |
| 15 (Medium) | 4.1 | 102.3 | 6.2 | 99.5 |
| 40 (High) | 3.5 | 97.9 | 5.1 | 98.6 |
Recovery and Matrix Effect
The extraction recovery of clonidine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of standards spiked into extracted blank plasma with those of standards in neat solution.
Table 4: Recovery and Matrix Effect
| Compound | Extraction Recovery (%) | Matrix Effect (%) |
| Clonidine | 92.5 | 95.8 |
| This compound | 94.1 | 97.2 |
The high recovery and minimal matrix effect indicate the efficiency and robustness of the sample preparation method.
Logical Relationship of Method Development Steps
Caption: Logical flow of the LC-MS/MS method development process.
Conclusion
A sensitive, specific, and robust LC-MS/MS method for the quantification of clonidine in human plasma has been successfully developed and validated. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. This method is well-suited for the quantitative analysis of clonidine in clinical and research settings.
References
- 1. Development of an LC-MS/MS method for determining the pharmacokinetics of clonidine following oral administration of Zhenju antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Clonidine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of clonidine (B47849) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Clonidine-d4, to ensure high accuracy and precision. A simple protein precipitation protocol is utilized for sample preparation, allowing for high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. Additionally, a complementary method for the analysis of the primary metabolite, 4-hydroxyclonidine, using 4-Hydroxy Clonidine-d4 as an internal standard is discussed.
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions.[1] Accurate and reliable quantification of clonidine in plasma is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS offers high sensitivity and selectivity for the analysis of drugs in complex biological matrices.[2][3][4] The use of a stable isotope-labeled internal standard, such as Clonidine-d4, is critical for correcting matrix effects and variability in sample processing and instrument response.[5] This application note provides a detailed protocol for the extraction and quantification of clonidine from human plasma.
Experimental
-
Clonidine hydrochloride (Reference Standard)
-
Clonidine-d4 (Internal Standard)
-
4-Hydroxy Clonidine
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Analytical Column: ZORBAX-XDB-ODS C18 column (2.1 mm × 30 mm, 3.5 µm) or equivalent[4][8]
-
Clonidine Stock Solution (1 mg/mL): Dissolve 10 mg of clonidine hydrochloride in 10 mL of methanol.
-
Clonidine Working Solutions: Prepare serial dilutions of the stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of Clonidine-d4 in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water.
Experimental Workflow
Figure 1: Experimental workflow for the quantitative analysis of clonidine in plasma.
Detailed Protocols
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.[8]
-
Add 10 µL of the 100 ng/mL Clonidine-d4 internal standard working solution.
-
Add 200 µL of acetonitrile containing 0.1% perchloric acid to precipitate proteins.[4][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,400 rpm for 10 minutes.[8]
-
Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ZORBAX-XDB-ODS C18 (2.1 mm × 30 mm, 3.5 µm)[4][8] |
| Mobile Phase A | 0.2% Formic Acid in Water[4][8] |
| Mobile Phase B | Acetonitrile[4][8] |
| Gradient | Isocratic: 60% B[4][8] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 2.5 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Clonidine) | m/z 230.0 → 213.0[4][8] |
| MRM Transition (Clonidine-d4) | m/z 234.0 → 217.0 |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Method Validation
The method was validated according to the FDA guidelines for bioanalytical method validation.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.01 - 10.0 ng/mL[4][9][10] |
| Correlation Coefficient (r²) | > 0.998[4][10] |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[4][9][10] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Analysis of 4-Hydroxyclonidine
For the analysis of the main metabolite, 4-hydroxyclonidine, the same sample preparation and similar LC-MS/MS conditions can be used. The internal standard should be this compound.[6][11]
Table 4: MRM Transitions for 4-Hydroxyclonidine Analysis
| Analyte | MRM Transition |
| 4-Hydroxyclonidine | m/z 246.0 → 229.0 |
| This compound | m/z 250.0 → 233.0 |
Signaling Pathway Context (Hypothetical)
While this application note focuses on the analytical method, it is important to understand the pharmacological context. Clonidine acts on alpha-2 adrenergic receptors, which are G-protein coupled receptors. The following diagram illustrates a simplified signaling pathway.
Figure 2: Simplified signaling pathway of clonidine.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of clonidine in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making it well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation allows for high-throughput analysis, which is advantageous in clinical and research settings.
References
- 1. scite.ai [scite.ai]
- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography tandem mass spectrometry method for the quantification of clonidine with LLOQ of 10 pg/mL in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. caymanchem.com [caymanchem.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of 4-Hydroxy Clonidine using 4-Hydroxy Clonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of 4-Hydroxy Clonidine in biological matrices, such as human plasma, using 4-Hydroxy Clonidine-d4 as an internal standard (IS). The method described is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.
Introduction
4-Hydroxy Clonidine is a primary metabolite of Clonidine, an antihypertensive drug. Accurate quantification of this metabolite is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2] This protocol outlines a robust method for the sample preparation, chromatographic separation, and mass spectrometric detection of 4-Hydroxy Clonidine.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
2.1. Materials and Reagents
-
4-Hydroxy Clonidine (analyte)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good separation.
2.3. Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy Clonidine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy Clonidine primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control Samples: Spike blank biological matrix (e.g., plasma) with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
2.4. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting the analyte and internal standard from plasma samples.[4][5]
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile (or methanol) containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Diagram of the Sample Preparation Workflow:
Caption: A flowchart illustrating the protein precipitation method for sample preparation.
2.5. LC-MS/MS Analysis
The following tables summarize the recommended chromatographic and mass spectrometric conditions. These may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate. |
Table 2: Mass Spectrometer Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument dependent, typically 350-500 °C |
| IonSpray Voltage | Instrument dependent, typically 4000-5500 V |
Table 3: MRM Transitions for 4-Hydroxy Clonidine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxy Clonidine | 246.0 | 229.0 | Optimized empirically |
| 246.0 | 201.0 | Optimized empirically | |
| This compound | 250.1 | 233.1 | Optimized empirically |
| 250.1 | 205.1 | Optimized empirically |
Note: The selection of precursor and product ions is based on the molecular weights and predicted fragmentation patterns. The collision energy for each transition should be optimized for the specific instrument being used to achieve the best signal intensity.
Diagram of the Analytical Workflow:
Caption: A simplified workflow of the LC-MS/MS analysis.
Data Analysis and Quantification
The concentration of 4-Hydroxy Clonidine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 4-Hydroxy Clonidine in the QC and unknown samples is then interpolated from this calibration curve.
Table 4: Example Calibration Curve and Quality Control Levels
| Sample Type | Concentration Range (ng/mL) |
| Calibration Curve | 0.1 - 100 |
| LLOQ QC | 0.1 |
| Low QC | 0.3 |
| Mid QC | 10 |
| High QC | 80 |
LLOQ: Lower Limit of Quantification
Method Validation
For use in regulated bioanalysis, the method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components in the matrix.
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: Both within-run and between-run variability.
-
Matrix Effect: Assessing the ion suppression or enhancement from the biological matrix.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, short-term, and long-term).
Conclusion
This protocol provides a comprehensive framework for the quantitative analysis of 4-Hydroxy Clonidine in biological matrices using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures a highly selective, sensitive, and robust method suitable for pharmacokinetic and other drug development studies. The specific parameters provided should be optimized for the user's instrumentation and specific application to achieve the best performance.
References
Application Notes and Protocols for Clonidine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of clonidine (B47849) in human urine for quantitative analysis. The included methods—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation—are widely used techniques tailored for clonidine analysis and subsequent detection by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Clonidine is a centrally acting alpha-2 adrenergic agonist used to treat hypertension, attention deficit hyperactivity disorder (ADHD), and other conditions. Accurate and reliable quantification of clonidine in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The choice of sample preparation technique is critical to remove interfering substances from the complex urine matrix and to concentrate the analyte, thereby enhancing the sensitivity and specificity of the analysis. This document outlines validated protocols for the three most common and effective sample preparation techniques for clonidine in urine.
Quantitative Data Summary
The following tables summarize the quantitative performance data for each sample preparation technique, providing a basis for method selection and comparison.
Liquid-Liquid Extraction (LLE)
| Parameter | Value | Analytical Method | Reference |
| Recovery | ≥79% | LC-MS/MS | [1] |
| Limit of Detection (LOD) | Low to sub ng/mL range | GC/MS | |
| Limit of Quantification (LOQ) | 0.25 ng/mL | LC-MS/MS | [1] |
| Linearity Range | 0.25-100 ng/mL | LC-MS/MS | [1] |
Solid-Phase Extraction (SPE)
| Parameter | Value | Analytical Method | Reference |
| Recovery | 73-105% | LC-MS/MS | [2] |
| Limit of Detection (LOD) | 5 µg/mL | HPLC | [3] |
| Limit of Quantification (LOQ) | 10 µg/mL | HPLC | [1] |
| Linearity Range | 10-60 µg/mL | HPLC | [1] |
Protein Precipitation
| Parameter | Value | Analytical Method | Reference |
| Recovery | 98-102% | HPLC | [4] |
| Limit of Detection (LOD) | 0.01 µg/mL | LC-MS/MS | [5] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | LC-MS/MS | [5] |
| Linearity Range | 10-50 µg/mL | HPLC | [4] |
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general method that can be adapted for clonidine extraction from urine.
Objective: To extract clonidine from a urine matrix into an immiscible organic solvent.
Materials:
-
Urine sample
-
Saturated carbonate/bicarbonate buffer (pH ~9.5)[6]
-
Extraction solvent: Hexane:Methylene Chloride:Isopropanol (7:2:1 v/v/v)[6]
-
2% glacial acetic acid in methanol[6]
-
Ethyl acetate[6]
-
Internal Standard (e.g., Prazepam, 25 ng/µL)[6]
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Sample concentrator with UHP Nitrogen
-
Vortex mixer
-
Rocker
Procedure:
-
Pipette 1 mL of urine into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 250 µL of saturated carbonate/bicarbonate buffer to adjust the pH to ~9.5.[6]
-
Add 2 mL of the extraction solvent (Hexane:Methylene Chloride:Isopropanol).[6]
-
Cap the tubes and vortex for 15 seconds or place on a rocker for 10 minutes.
-
Centrifuge for 5 minutes at 3000 rpm to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Add 50 µL of 2% glacial acetic acid in methanol (B129727) to the organic extract.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate.[6]
-
Vortex the sample and transfer it to an autosampler vial for analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for clonidine analysis in urine.
Solid-Phase Extraction (SPE) Protocol using Oasis MCX Cartridges
Objective: To selectively retain clonidine on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.
Materials:
-
Urine sample
-
Oasis MCX SPE cartridges (e.g., 1 mL/30 mg)[7]
-
4% Phosphoric Acid in water
-
Wash Solution 1: 100 mM Ammonium formate (B1220265) with 2% formic acid in water[7]
-
Wash Solution 2: Methanol[7]
-
Elution Solvent: 5% Ammonium Hydroxide in a 50:50 mixture of Acetonitrile (B52724) and Methanol
-
Internal Standard (e.g., Clonidine-d4)
-
Centrifuge tubes (15 mL)
-
SPE manifold (positive pressure or vacuum)
-
Sample concentrator with UHP Nitrogen
-
Vortex mixer
Procedure:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add 100 µL of the internal standard solution.
-
Add 1 mL of 4% phosphoric acid and vortex.
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute clonidine from the cartridge with 1 mL of the Elution Solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the analytical method.
-
Vortex the sample and transfer it to an autosampler vial for analysis.
Caption: Solid-Phase Extraction (SPE) workflow for clonidine analysis in urine.
Protein Precipitation Protocol
Objective: To remove proteins from the urine sample by precipitation with an organic solvent. This method is generally faster but may be less clean than LLE or SPE.
Materials:
-
Urine sample
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (e.g., Clonidine-d4)
-
Centrifuge tubes (1.5 or 2 mL)
-
High-speed microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Pipette 200 µL of urine into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to the urine sample (a 3:1 ratio of ACN to sample).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the analytical method.
-
Vortex the sample and transfer it to an autosampler vial for analysis.
Caption: Protein Precipitation workflow for clonidine analysis in urine.
Concluding Remarks
The choice of sample preparation method for clonidine analysis in urine depends on several factors, including the required sensitivity, sample throughput, cost, and the analytical technique employed.
-
Liquid-Liquid Extraction offers good cleanup but can be labor-intensive and may use significant volumes of organic solvents.
-
Solid-Phase Extraction provides excellent selectivity and high recovery, resulting in very clean extracts, which is particularly beneficial for sensitive LC-MS/MS analysis. However, it can be the most expensive option.
-
Protein Precipitation is a simple, fast, and cost-effective method suitable for high-throughput screening. However, it may result in less clean extracts compared to LLE and SPE, which could lead to matrix effects in LC-MS/MS analysis.
It is recommended to validate the chosen method in your laboratory to ensure it meets the specific requirements of your analytical assay. The protocols and data presented here provide a solid foundation for developing and implementing robust methods for the analysis of clonidine in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. การวิเคราะห์ยาเสพติดในปัสสาวะ [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 7. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy Clonidine-d4 in Bioequivalence Studies of Clonidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to the use of 4-Hydroxy Clonidine-d4 as an internal standard in bioequivalence (BE) studies of clonidine (B47849). Clonidine, a potent centrally acting α2-adrenergic agonist, requires highly sensitive and robust bioanalytical methods for its quantification in biological matrices due to its low therapeutic dosage. The use of a stable isotope-labeled internal standard, such as this compound, is paramount for achieving the accuracy and precision required for pharmacokinetic and bioequivalence assessments. This document outlines the rationale for using a deuterated internal standard, detailed experimental protocols for sample analysis, and representative data from bioequivalence studies.
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability.[1] Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are considered the gold standard.[1] Their physicochemical properties are nearly identical to the analyte of interest, clonidine. This similarity ensures that the IS and the analyte behave consistently during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1] Studies have consistently shown that methods employing deuterated internal standards exhibit superior accuracy and precision compared to those using structural analogs.[1]
Clonidine Metabolism and the Choice of this compound
Clonidine is primarily metabolized in the liver to several inactive metabolites, with 4-hydroxyclonidine (B1212182) being a major metabolite.[2][3] The formation of 4-hydroxyclonidine is mainly mediated by the CYP2D6 enzyme.[3] Given that 4-hydroxyclonidine is a significant metabolite, using its deuterated form, this compound, as an internal standard offers a distinct advantage. It not only mimics the behavior of clonidine in the analytical system but is also structurally very similar to the main metabolite, making it an excellent choice for methods that might simultaneously quantify both the parent drug and its metabolite.
Experimental Protocols
Bioanalytical Method for Clonidine in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of clonidine in human plasma using this compound as the internal standard. The method is suitable for pharmacokinetic and bioequivalence studies.
1. Materials and Reagents
-
Clonidine Hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (analytical grade)
-
Perchloric Acid (analytical grade)
-
Human Plasma (drug-free, with anticoagulant)
-
Purified Water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of clonidine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the clonidine stock solution in a mixture of acetonitrile and water (e.g., 60:40 v/v) to create calibration standards ranging from 0.01 ng/mL to 10.0 ng/mL.[4]
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 5 ng/mL) in the same diluent as the calibration standards.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 200 µL of cold methanol containing 0.1% perchloric acid to precipitate proteins.[4][5]
-
Centrifuge at 15,400 rpm for 20 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[4]
4. LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Column | ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.2% Formic Acid[4][5] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Clonidine | m/z 230.0 → 213.0[4][5] |
| This compound | To be determined empirically, expected m/z ~251 → product ion |
| Ion Spray Voltage | 4000 V |
| Capillary Temperature | 250 °C |
| Nebulizer Gas | 10 (arbitrary units) |
| Curtain Gas | 8 (arbitrary units) |
Note: The MRM transition for this compound needs to be optimized. The precursor ion will be [M+H]+, and the product ion will be a characteristic fragment.
5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Presentation: Pharmacokinetic Parameters from a Clonidine Bioequivalence Study
The following table summarizes the pharmacokinetic parameters obtained from a single-dose, two-way crossover bioequivalence study of a 0.2 mg clonidine tablet formulation in healthy volunteers.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 6.16 ± 0.32 | 6.21 ± 0.07 |
| Tmax (hr) | 3.12 ± 0.86 | 3.13 ± 0.73 |
| AUC0-t (ng·hr/mL) | 290.37 ± 1.13 | 293.39 ± 1.22 |
| AUC0-∞ (ng·hr/mL) | 350.17 ± 1.98 | 352.96 ± 1.67 |
| t1/2 (hr) | 120.12 ± 1.90 | 120.96 ± 1.54 |
| Data adapted from a representative clonidine bioequivalence study.[4] |
Visualizations
Clonidine Signaling Pathway
Clonidine exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors. This leads to a decrease in sympathetic outflow from the central nervous system.
Caption: Simplified signaling pathway of clonidine's action on α2-adrenergic receptors.
Experimental Workflow for Bioequivalence Study Sample Analysis
The following diagram illustrates the workflow for the analysis of plasma samples from a clonidine bioequivalence study.
Caption: Workflow for a clonidine bioequivalence study from sample collection to final report.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the bioanalysis of clonidine in bioequivalence studies. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development. The inherent advantages of using a deuterated internal standard, particularly one that is also a deuterated version of a major metabolite, contribute significantly to the generation of high-quality data required for regulatory submissions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Implication of Enterohepatic Re-Circulation on Single Dose Bioequivalence Evaluation of Two Brands of Clonidine Hydrochloride Tablets in Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
Application Note: High-Throughput Screening of Clonidine Using Deuterated Standards by LC-MS/MS
Abstract
This application note describes a robust and sensitive high-throughput screening (HTS) method for the quantification of clonidine (B47849) in human plasma. The method utilizes a deuterated internal standard (Clonidine-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. The protocol is optimized for rapid sample processing, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The use of a deuterated internal standard is crucial for correcting matrix effects and variability during sample preparation and analysis, ensuring high-quality data.[1][2][3][4]
Introduction
Clonidine is a potent centrally acting alpha-2 adrenergic agonist used in the treatment of hypertension, attention-deficit/hyperactivity disorder (ADHD), and certain pain conditions.[5][6][7] Given its low therapeutic dosage, sensitive and reliable analytical methods are required to quantify its concentration in biological matrices.[8] High-throughput screening using LC-MS/MS has become the standard for bioanalytical studies due to its high selectivity, sensitivity, and speed.[9] The incorporation of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is best practice for ensuring the accuracy and precision of the quantitative results.[2][3][4] This application note provides a detailed protocol for the HTS of clonidine in human plasma using Clonidine-d4 as the internal standard.
Experimental
Materials and Reagents
-
Clonidine hydrochloride (Reference Standard)
-
Clonidine-d4 hydrochloride (Deuterated Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[2]
Protocols
Preparation of Stock and Working Solutions
-
Clonidine Stock Solution (1 mg/mL): Accurately weigh and dissolve clonidine hydrochloride in methanol.
-
Clonidine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Clonidine-d4 hydrochloride in methanol.
-
Clonidine Working Solutions: Prepare serial dilutions of the clonidine stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Clonidine-d4 Working Solution (Internal Standard): Dilute the Clonidine-d4 stock solution in 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To 100 µL of plasma, add 10 µL of the appropriate clonidine working solution (or blank solution for the blank sample).
-
Add 10 µL of the Clonidine-d4 internal standard working solution to all tubes except the blank.[2]
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.[2]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Clonidine) | m/z 230.0 → 213.0[10][11] |
| MRM Transition (Clonidine-d4) | m/z 234.0 → 217.0 (Example) |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification | 0.05 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for clonidine quantification.
Caption: Clonidine's mechanism of action signaling pathway.
Conclusion
The described LC-MS/MS method for the quantification of clonidine in human plasma using a deuterated internal standard is rapid, sensitive, and reliable. The high-throughput capability makes it well-suited for large-scale bioanalytical studies. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in regulated environments.
References
- 1. lcms.cz [lcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]
- 7. study.com [study.com]
- 8. Gas chromatographic/mass spectrometric determination of clonidine in body fluids. Application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening Using Mass Spectrometry within Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Clonidine and its Metabolites using GC-MS with 4-Hydroxy Clonidine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clonidine (B47849) is a potent antihypertensive agent that acts as a central alpha-2 adrenergic agonist.[1] It is also utilized in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), drug withdrawal, and certain pain conditions.[1] Monitoring the therapeutic levels of clonidine and understanding its metabolic fate is crucial for optimizing dosage regimens and ensuring patient safety. This application note provides a detailed protocol for the quantitative analysis of clonidine and its primary metabolite, 4-hydroxyclonidine (B1212182), in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs 4-Hydroxy Clonidine-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision.[2][3]
The primary metabolic pathway for clonidine is hydroxylation at the 4-position of the phenyl ring, a reaction primarily mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYPs such as CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[4] The resulting metabolites are largely considered inactive.[4][5] Due to the low therapeutic concentrations of clonidine in plasma (typically <2 ng/mL), a highly sensitive and selective analytical method is required for its accurate quantification.[6] GC-MS offers the necessary sensitivity and specificity for this application.
Experimental Protocols
Materials and Reagents
-
Clonidine Hydrochloride (Reference Standard)
-
4-Hydroxy Clonidine (Reference Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dichloromethane (GC grade)
-
Hexane (B92381) (GC grade)
-
Triethylamine
-
3,5-bis(trifluoromethyl)benzoyl chloride (Derivatizing agent)[7]
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)[8]
-
Deionized Water
-
Blank human plasma
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation is crucial for removing interferences from the biological matrix.[6][9]
-
Sample Spiking: To 1 mL of plasma sample, add the internal standard, this compound, to a final concentration of 1 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of clonidine and 4-hydroxyclonidine.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Derivatization: Reconstitute the dried residue in 100 µL of acetonitrile. Add 50 µL of a 1% solution of 3,5-bis(trifluoromethyl)benzoyl chloride in acetonitrile and 10 µL of triethylamine.[7] Cap the vial and heat at 60°C for 30 minutes.
-
Final Evaporation and Reconstitution: Evaporate the derivatization mixture to dryness and reconstitute the residue in 100 µL of hexane for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[6] |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[6] |
| Oven Program | Initial temperature 70°C for 1 min, ramp to 200°C at 25°C/min, then ramp to 300°C at 10°C/min, hold for 1 min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI)[7] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation: Quantitative Data Summary
The following table summarizes the key mass spectrometric data for the analysis of clonidine and its metabolite using this compound as an internal standard. The m/z values for the derivatized compounds should be determined empirically. The values presented here for the derivatized compounds are hypothetical and for illustrative purposes.
| Compound | Derivatization Status | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Clonidine | Derivatized | 673[7] | 709[7] |
| 4-Hydroxy Clonidine | Derivatized | To be determined | To be determined |
| This compound (IS) | Derivatized | To be determined | To be determined |
Note: The specific m/z values for the derivatized 4-hydroxyclonidine and its deuterated internal standard will depend on the derivatizing agent used and the fragmentation pattern in the mass spectrometer. It is essential to determine these values experimentally.
Mandatory Visualizations
Clonidine Metabolic Pathway
Caption: Metabolic pathway of clonidine to 4-hydroxyclonidine.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of clonidine.
References
- 1. Clonidine - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 7. Quantitative measurement of clonidine in human plasma by combined gas chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. scioninstruments.com [scioninstruments.com]
Application Note: Solid-Phase Extraction of Clonidine and 4-Hydroxy Clonidine-d4 from Human Plasma
Introduction
Clonidine (B47849) is a centrally acting α2-adrenergic agonist used in the treatment of hypertension and for other indications such as the management of opioid withdrawal. Monitoring the plasma concentrations of clonidine and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. 4-Hydroxy clonidine is a major metabolite of clonidine. For accurate quantification using mass spectrometry, a deuterated internal standard, such as 4-Hydroxy Clonidine-d4, is employed to compensate for matrix effects and variations in extraction efficiency.
This application note provides a detailed solid-phase extraction (SPE) protocol for the simultaneous extraction of clonidine and this compound from human plasma. The method utilizes a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and strong cation exchange retention mechanisms to achieve high recovery and clean extracts suitable for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data for the solid-phase extraction of clonidine from human plasma using various methods. Data for this compound is extrapolated based on the expected behavior of a hydroxylated metabolite on a mixed-mode SPE sorbent.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Analytical Method |
| Clonidine | Human Plasma | Polymeric Reversed-Phase (e.g., Strata-X) | ≥79%[1] | 0.25[1] | HPLC-MS/MS[1] |
| Clonidine | Human Plasma | Mixed-Mode Cation Exchange (e.g., Oasis MCX) | >90% (expected) | 0.01 - 0.1 | LC-MS/MS |
| This compound | Human Plasma | Mixed-Mode Cation Exchange (e.g., Oasis MCX) | 85-95% (expected) | N/A (Internal Standard) | LC-MS/MS |
| Clonidine | Oral Liquid | Oasis MCX | Not Reported | 16 µg/mL | HPLC-UV[2] |
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of clonidine and this compound from human plasma using a mixed-mode cation exchange (MCX) SPE cartridge.
Materials:
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, 30 mg/1 mL)
-
Human Plasma: Collected in EDTA or heparin tubes
-
Clonidine Standard
-
This compound (Internal Standard)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (88%)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Water (Deionized or Milli-Q)
-
4% Phosphoric Acid in Water: Add 4 mL of concentrated phosphoric acid to 96 mL of water.
-
5% Ammonium Hydroxide in Methanol: Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh.
-
Centrifuge
-
Vortex Mixer
-
SPE Manifold
-
Nitrogen Evaporator
Protocol:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma in a centrifuge tube, add the internal standard solution (this compound) at a concentration appropriate for the expected analyte levels.
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Place the Oasis MCX cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol.
-
Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analytes from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analytes, disrupting the cation exchange retention.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction Workflow for Clonidine and its Metabolite.
Caption: Mixed-Mode SPE Retention Mechanism for Clonidine and its Metabolite.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Clonidine from Whole Blood
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clonidine (B47849) is a centrally acting α2-adrenergic agonist used primarily in the treatment of hypertension. Accurate quantification of clonidine in whole blood is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Whole blood analysis is often preferred over plasma or serum as it provides a more complete picture of the drug's distribution, especially for compounds that partition into red blood cells. This document provides a detailed liquid-liquid extraction (LLE) protocol for the isolation of clonidine from whole blood, designed to be compatible with subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol incorporates essential steps for whole blood sample preparation, including hemolysis and protein precipitation, to ensure efficient extraction and a clean final extract.
Data Presentation
| Analyte | Extraction Method | Solvent System | Recovery (%) | Lower Limit of Quantification (LLOQ) | Reference |
| Clonidine | Liquid-Liquid Extraction | Diethyl ether | 72.53 - 85.25 | 0.02 ng/mL | |
| Clonidine | Liquid-Liquid Extraction | 80:20 Diethyl ether: Dichloromethane (B109758) | 87.5 ± 2.0 | Not Specified | [1] |
| Clonidine | Protein Precipitation | Methanol and Perchloric Acid | Not Specified | 0.01 ng/mL | [2] |
Experimental Protocol: Liquid-Liquid Extraction of Clonidine from Whole Blood
This protocol is a comprehensive procedure developed from established principles of drug extraction from whole blood, which involves cell lysis, protein precipitation, and liquid-liquid extraction.
1. Materials and Reagents
-
Whole blood samples (collected in EDTA or heparin tubes)
-
Clonidine standard solution
-
Internal standard (IS) solution (e.g., clonidine-d4)
-
Deionized water
-
5 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: A mixture of diethyl ether and dichloromethane (80:20, v/v)[1]
-
Reconstitution Solvent (e.g., Methanol:Water 50:50, v/v)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
2. Sample Preparation
-
Thawing: Thaw frozen whole blood samples to room temperature.
-
Aliquoting: Vortex the whole blood sample gently for 5-10 seconds. Aliquot 200 µL of the whole blood sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add the internal standard to each sample, calibrator, and quality control sample.
3. Hemolysis (Cell Lysis)
-
Add 200 µL of deionized water to the 200 µL whole blood sample in the microcentrifuge tube.
-
Vortex the mixture for 30 seconds to induce osmotic lysis of the red blood cells. This step is critical to release clonidine that may have partitioned into the erythrocytes[3].
4. Alkalinization
-
Add 50 µL of 5 M NaOH to the hemolyzed sample.
-
Vortex for 10 seconds. This step raises the pH of the sample, ensuring that clonidine, a basic drug, is in its non-ionized form, which is more soluble in organic solvents.
5. Liquid-Liquid Extraction
-
Add 1 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v) to each tube[1].
-
Vortex the tubes vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of clonidine from the aqueous phase to the organic phase.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper organic layer containing the clonidine, a protein precipitate layer in the middle, and a lower aqueous layer.
6. Supernatant Transfer
-
Carefully transfer the upper organic layer (approximately 800-900 µL) to a clean microcentrifuge tube, being careful not to disturb the protein and aqueous layers.
7. Evaporation
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
8. Reconstitution
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent (e.g., Methanol:Water 50:50, v/v).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).
Visualization of the Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of clonidine from whole blood.
References
Troubleshooting & Optimization
Overcoming matrix effects in 4-Hydroxy Clonidine-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 4-Hydroxy Clonidine-d4.
Frequently Asked Questions (FAQs)
What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected compounds in the sample matrix. This phenomenon can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of 4-Hydroxy Clonidine (B47849). In bioanalytical settings, common sources of matrix effects include phospholipids, salts, and metabolites from biological fluids like plasma, serum, and urine.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard peak area ratio.
Table 1: Potential Impact of Biological Matrices on this compound Analysis
| Biological Matrix | Common Interfering Substances | Potential Impact on Analysis |
| Plasma/Serum | Phospholipids, proteins, salts | Ion suppression, leading to underestimation of the analyte concentration. |
| Urine | Urea, salts, various metabolites | Both ion suppression and enhancement are possible, depending on the specific interfering compounds. |
| Tissue Homogenates | Lipids, proteins | Significant ion suppression is common due to the complexity of the matrix. |
What are the recommended sample preparation techniques to minimize matrix effects for this compound?
Effective sample preparation is crucial for removing interfering substances and minimizing matrix effects. The choice of technique depends on the biological matrix, the required sensitivity, and the available resources.
Table 2: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., perchloric acid), and the supernatant containing the analyte is analyzed.[1] | Simple, fast, and inexpensive. | Non-selective, may not remove other interfering substances like phospholipids, leading to potential matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT by removing more interferences. | Can be labor-intensive, may have lower analyte recovery, and can be difficult to automate. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, leading to minimal matrix effects and high sensitivity. Can be automated for high-throughput analysis. | More expensive and requires more method development than PPT or LLE. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the 4-Hydroxy Clonidine and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
How can the LC-MS/MS method be optimized to further reduce matrix effects?
In addition to effective sample preparation, optimizing the Liquid Chromatography (LC) and Mass Spectrometry (MS) parameters can significantly mitigate matrix effects.
Table 3: LC-MS/MS Parameter Optimization for this compound Analysis
| Parameter | Optimization Strategy | Rationale |
| Chromatographic Column | Use a C18 column with a smaller particle size (e.g., <2 µm) and a suitable length and internal diameter. | To achieve better separation of the analyte from matrix components, reducing co-elution and associated ion suppression. |
| Mobile Phase | Optimize the organic modifier (e.g., acetonitrile or methanol) and the pH. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape and ionization efficiency. | To improve chromatographic resolution and analyte response. |
| Gradient Elution | Employ a gradient elution program that effectively separates the analyte from early and late-eluting matrix components. | To minimize the time the analyte spends co-eluting with interfering substances. |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode is typically used for clonidine and its metabolites. | To achieve sensitive and specific detection. |
| MS/MS Transitions (MRM) | Select specific and high-intensity precursor-to-product ion transitions for both 4-Hydroxy Clonidine and this compound. | To ensure high selectivity and sensitivity of the assay. |
Typical MS/MS Transitions:
-
4-Hydroxy Clonidine: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of approximately 246.1. A common fragmentation pathway for clonidine involves the loss of the imidazoline (B1206853) ring. A suggested Multiple Reaction Monitoring (MRM) transition for 4-Hydroxy Clonidine is m/z 246.1 → 229.1 .
-
This compound: The deuterated internal standard will have a higher mass. The protonated molecule [M+H]⁺ has an m/z of approximately 250.1. The corresponding MRM transition would be m/z 250.1 → 233.1 .
Note: These are suggested transitions and should be optimized in your laboratory for your specific instrument.
Troubleshooting Guides
Issue: High Variability in this compound Results
High variability in analytical results can stem from several sources. This guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for high variability in this compound analysis.
Metabolic Pathway
Understanding the metabolic pathway of clonidine can provide context for the analysis of its metabolites. Clonidine is primarily metabolized in the liver to 4-Hydroxy Clonidine.
Caption: Metabolic conversion of Clonidine to 4-Hydroxy Clonidine.
References
How to address isotopic exchange of 4-Hydroxy Clonidine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the potential for isotopic exchange in 4-Hydroxy Clonidine-d4, a critical internal standard in bioanalytical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a chemical process where a deuterium (B1214612) (d) atom on a deuterated standard is replaced by a hydrogen (H) atom from the surrounding environment, such as the solvent or biological matrix. For this compound, the four deuterium atoms are located on the imidazoline (B1206853) ring. The C-2 proton on an imidazoline ring is known to be susceptible to base-catalyzed exchange, which can lead to the loss of the deuterium label. This is a significant concern as it can compromise the integrity of the internal standard, leading to inaccurate and unreliable quantification of the target analyte, 4-Hydroxy Clonidine.
Q2: What are the primary factors that influence the rate of isotopic exchange for this compound?
The stability of the deuterium labels on this compound is primarily influenced by three factors:
-
pH: The isotopic exchange of protons on the imidazoline ring is catalyzed by both acids and bases. However, the exchange is significantly accelerated under basic conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents, such as water and methanol, can act as a source of protons and facilitate the exchange. Aprotic solvents, like acetonitrile (B52724), are generally preferred for storing and handling deuterated standards.
Q3: How can I detect if my this compound is undergoing isotopic exchange?
Isotopic exchange can be detected by monitoring the mass-to-charge ratio (m/z) of the internal standard using a mass spectrometer. A loss of deuterium will result in a decrease in the m/z value. For example, if this compound (with four deuterium atoms) loses one deuterium atom, you will observe a peak at the m/z corresponding to 4-Hydroxy Clonidine-d3. The appearance of peaks corresponding to d3, d2, d1, or even the unlabeled (d0) compound in a sample containing only the d4 standard is a clear indication of isotopic exchange.
Q4: What are the ideal storage conditions for this compound to minimize isotopic exchange?
To maintain the isotopic integrity of your this compound standard, it is recommended to:
-
Store as a solid: Whenever possible, store the standard as a lyophilized powder at the recommended temperature, typically -20°C or below.
-
Use aprotic solvents: If a stock solution is required, dissolve the standard in a high-purity aprotic solvent such as acetonitrile.
-
Avoid aqueous solutions for long-term storage: If an aqueous solution is necessary for your experimental workflow, prepare it fresh and use it promptly. If short-term storage is unavoidable, ensure the solution is buffered at a slightly acidic pH (e.g., pH 4-6).
-
Protect from moisture: Store in a tightly sealed container with a desiccant to prevent exposure to atmospheric moisture.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High variability in the analyte/internal standard peak area ratio.
-
Poor reproducibility between replicate injections.
-
Calculated concentrations are unexpectedly high or low.
Possible Cause: Isotopic exchange of the this compound internal standard is occurring during sample preparation or analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Appearance of Unlabeled Analyte in Blank Samples
Symptoms:
-
A peak corresponding to unlabeled 4-Hydroxy Clonidine is detected in a blank matrix sample spiked only with this compound.
Possible Cause: Significant isotopic exchange is happening, leading to the formation of the unlabeled analyte from the deuterated internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of unlabeled analyte.
Data Presentation: Impact of pH and Temperature on Isotopic Exchange
The following tables summarize the expected relative rates of isotopic exchange for this compound under different conditions. These are qualitative guidelines based on the known chemistry of the imidazoline ring. Quantitative data should be generated empirically using the protocol provided below.
Table 1: Effect of pH on the Relative Rate of Isotopic Exchange
| pH Range | Expected Relative Exchange Rate | Recommendation |
| < 4 | Low | Suitable for sample storage and analysis. |
| 4 - 6 | Minimal | Generally safe for typical analytical run times. |
| 6 - 8 | Moderate | Increased risk of exchange, especially with longer incubation times. |
| > 8 | High | Avoid; significant exchange is likely. |
Table 2: Effect of Temperature on the Relative Rate of Isotopic Exchange
| Temperature | Expected Relative Exchange Rate | Recommendation |
| 4°C | Very Low | Ideal for sample storage. |
| 25°C (Room Temp) | Low to Moderate | Minimize exposure time during sample preparation. |
| 37°C | Moderate to High | Increased risk of exchange; use of a chilled autosampler is recommended. |
| > 50°C | High | Avoid. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Stability of this compound in a Biological Matrix
Objective: To quantitatively assess the extent of isotopic exchange of this compound in a relevant biological matrix (e.g., plasma, urine) under simulated experimental conditions.
Methodology:
-
Prepare Spiked Matrix Samples:
-
Thaw a pool of the blank biological matrix.
-
Spike the matrix with this compound at a concentration typical for your analytical method.
-
Prepare multiple aliquots of this spiked matrix.
-
-
Incubation:
-
Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) for various durations (e.g., 0, 2, 4, 8, 24 hours). The time points should encompass the maximum expected duration of your sample preparation and analysis workflow.
-
-
Sample Preparation:
-
At each time point, process the incubated samples using your standard extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for this compound and its potential exchange products (d3, d2, d1, and d0).
-
-
Data Analysis:
-
Calculate the peak area of this compound and each of its exchange products at each time point.
-
Express the amount of each exchange product as a percentage of the total peak area (d4 + d3 + d2 + d1 + d0).
-
Plot the percentage of each species versus incubation time for each temperature.
-
Signaling Pathway of Isotopic Exchange:
Caption: Factors and process of isotopic exchange for this compound.
Protocol 2: Validated LC-MS/MS Method for the Quantification of 4-Hydroxy Clonidine
This protocol is a general guideline and should be fully validated for your specific application and instrumentation.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxy Clonidine: Determine precursor and product ions empirically (e.g., Q1: m/z 246.0 -> Q3: m/z 229.0)
-
This compound: Determine precursor and product ions empirically (e.g., Q1: m/z 250.0 -> Q3: m/z 233.0)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing this compound.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and inject into the LC-MS/MS system.
Experimental Workflow Diagram:
Improving peak shape and resolution for 4-Hydroxy Clonidine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 4-Hydroxy Clonidine-d4, with a focus on improving peak shape and resolution.
Troubleshooting Guide
Poor peak shape and inadequate resolution can significantly impact the accuracy and precision of quantitative analysis. This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions.
Initial Assessment Workflow
Before proceeding with specific troubleshooting steps, it is essential to determine the nature of the problem.
Figure 1: Initial diagnostic workflow for troubleshooting chromatographic issues.
Question 1: My this compound peak is tailing. What are the potential causes and solutions?
Peak tailing, characterized by an asymmetry factor > 1, is a common issue, particularly with basic compounds like this compound.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol (B1196071) Groups | This compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing. • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic or acetic acid) can protonate the silanol groups, reducing their interaction with the protonated analyte. • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups. • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the silanol interactions. |
| Column Overload | Injecting too much sample can saturate the stationary phase. • Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to ensure the analytical column's capacity is not exceeded. |
| Column Degradation | Voids in the column packing or contamination can lead to poor peak shape. • Use a Guard Column: Protect the analytical column from contaminants. • Column Washing: Flush the column with a strong solvent. • Column Replacement: If the problem persists, the column may need to be replaced. |
Question 2: I am observing peak fronting for this compound. How can I resolve this?
Peak fronting, where the asymmetry factor is < 1, is less common than tailing but can still occur.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel too quickly through the column initially. • Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Column Collapse | Operating the column outside its recommended pH or temperature range can damage the stationary phase. • Verify Operating Conditions: Ensure that the mobile phase pH and operating temperature are within the manufacturer's specifications for the column. |
Question 3: My this compound peak is broad or splitting. What should I do?
Broad or split peaks can indicate a variety of issues within the chromatographic system.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. • Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12 mm). |
| Blocked Frit or Column Void | Particulate matter from the sample or system can block the column inlet frit, or a void can form at the head of the column. • Filter Samples: Ensure all samples and mobile phases are filtered. • Reverse Flush the Column: This may dislodge particulates from the frit. • Replace the Column: If a void has formed, the column will need to be replaced. |
| Detector Settings | An incorrect data acquisition rate can lead to distorted peak shapes. • Optimize Data Acquisition Rate: Aim for at least 20-30 data points across the peak. |
Question 4: How can I improve the resolution between this compound and other components in my sample?
Achieving baseline separation is critical for accurate quantification.
Potential Causes and Solutions:
| Parameter | Recommended Adjustment |
| Mobile Phase Composition | The organic modifier and its concentration significantly impact selectivity. • Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter elution patterns. • Optimize Gradient: Adjust the gradient slope to increase the separation between closely eluting peaks. |
| Column Chemistry | The choice of stationary phase can provide different selectivities. • Select a Different Stationary Phase: If using a C18 column, consider a phenyl-hexyl or a polar-embedded phase to introduce different retention mechanisms. |
| Temperature | Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. • Adjust Column Temperature: Increasing or decreasing the temperature can alter selectivity and improve resolution. |
| Flow Rate | A lower flow rate generally increases efficiency and resolution, but also increases run time. • Decrease Flow Rate: This can lead to better separation of critical pairs. |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) have a slightly different retention time than the unlabeled analyte?
A: A small shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in liquid chromatography, often referred to as an "isotopic effect." This can be more pronounced in reversed-phase chromatography where the increased mass of deuterium (B1214612) can slightly alter the hydrophobicity of the molecule, leading to a small difference in its interaction with the stationary phase. While often negligible, if this separation leads to differential matrix effects, it can impact the accuracy of quantification.
Q2: What is an acceptable peak asymmetry or tailing factor?
A: For quantitative analysis, a USP tailing factor between 0.9 and 1.2 is generally considered ideal. However, a tailing factor up to 1.5 may be acceptable depending on the specific requirements of the assay and its validation.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A: 4-Hydroxy Clonidine is a basic compound. In reversed-phase chromatography, at a mobile phase pH above its pKa, it will be in its neutral form and more retained. At a pH below its pKa, it will be protonated (charged) and less retained. Operating at a pH close to the pKa can lead to poor peak shape (splitting or broadening) as both the ionized and non-ionized forms may be present. For basic compounds, using a low pH mobile phase (e.g., pH 2-4) often results in better peak shape by ensuring the analyte is in a single, protonated state and by suppressing the interaction with residual silanol groups on the column.
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
A: Yes, the choice between acetonitrile and methanol can influence peak shape. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and narrower peaks. However, methanol may offer different selectivity and can sometimes improve the peak shape of certain compounds through different solvation effects. It is often beneficial to screen both solvents during method development.
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS analysis of 4-Hydroxy Clonidine. This should be considered a starting point for method development and optimization.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 4-Hydroxy Clonidine: m/z 246 -> [Fragment Ion] this compound: m/z 250 -> [Fragment Ion] |
| Collision Energy | To be optimized for specific instrument |
| Source Temperature | 500°C |
Note: The specific fragment ions and collision energies will need to be determined and optimized on the mass spectrometer being used.
Signaling Pathway and Metabolism
Metabolism of Clonidine to 4-Hydroxy Clonidine
Clonidine is primarily metabolized in the liver to 4-Hydroxy Clonidine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.
Figure 2: Metabolic conversion of Clonidine to 4-Hydroxy Clonidine.
Alpha-2 Adrenergic Receptor Signaling Pathway
Clonidine and its active metabolite, 4-Hydroxy Clonidine, are agonists of the alpha-2 adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that signals through an inhibitory G-protein (Gi).
Figure 3: Simplified signaling pathway of the Alpha-2 adrenergic receptor.
Technical Support Center: Troubleshooting Low Recovery of 4-Hydroxy Clonidine-d4
For researchers, scientists, and drug development professionals, achieving high and consistent recovery of analytes during sample extraction is paramount for accurate quantification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low recovery of 4-Hydroxy Clonidine-d4, a key metabolite of Clonidine (B47849).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a more polar metabolite of Clonidine due to the addition of a hydroxyl group. Its basic nature, with an estimated pKa similar to Clonidine (around 8.0-8.2), is a critical factor in developing effective extraction strategies.[1] The deuteration (d4) is on the imidazoline (B1206853) ring.
Q2: Why is my recovery of this compound significantly lower than that of Clonidine?
A2: The hydroxyl group on this compound increases its polarity and potential for hydrogen bonding. This can lead to stronger interactions with polar components of the sample matrix and the stationary phase of extraction cartridges, or lower partitioning into less polar organic solvents during liquid-liquid extraction. Therefore, an extraction method optimized for Clonidine may not be optimal for its hydroxylated metabolite.
Q3: Can the deuterium (B1214612) label on this compound be lost during sample preparation?
A3: Deuterium atoms on a stable position of a molecule are generally not prone to exchange. However, extreme pH conditions (very strong acids or bases) and high temperatures could potentially facilitate hydrogen-deuterium exchange. It is crucial to use moderate pH conditions during extraction and to store samples and extracts appropriately.
Q4: How can I assess the stability of this compound in my biological samples?
A4: To assess stability, you can perform freeze-thaw stability tests (subjecting samples to multiple freeze-thaw cycles) and bench-top stability tests (leaving samples at room temperature for a defined period). The concentration of this compound is then compared to a freshly prepared sample. Studies on Clonidine have shown it to be stable under various storage conditions, which provides a good starting point for its metabolite.[2][3]
Troubleshooting Guides
Low recovery of this compound can occur during various stages of the sample extraction process. Below are troubleshooting guides for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Troubleshooting
Problem 1: Analyte is found in the flow-through or wash fractions.
This indicates that the analyte did not adequately bind to the SPE sorbent or was prematurely eluted.
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Choice | For a basic and polar compound like 4-Hydroxy Clonidine, a mixed-mode cation exchange (MCX) sorbent is often more effective than a simple reversed-phase (C8 or C18) sorbent.[4] MCX provides both hydrophobic and ion-exchange retention mechanisms. |
| Inappropriate Sample pH | The pKa of 4-Hydroxy Clonidine is likely around 8.0-8.2. To ensure the compound is charged for effective retention on a cation exchange sorbent, the sample pH should be adjusted to approximately 2 pH units below the pKa (e.g., pH 6).[4] |
| Wash Solvent is too Strong | If using a reversed-phase sorbent, a high percentage of organic solvent in the wash step can elute the polar 4-Hydroxy Clonidine. Reduce the organic content or use a more polar wash solvent. |
| Sorbent Overload | If the sample concentration is high or the sorbent capacity is low, the analyte may not fully bind. Consider using a larger sorbent bed mass or diluting the sample. |
Problem 2: Analyte is not present in the elution fraction.
This suggests that the analyte is strongly retained on the SPE sorbent and is not being efficiently eluted.
| Potential Cause | Recommended Solution |
| Elution Solvent is too Weak | The elution solvent may not be strong enough to disrupt the interactions between 4-Hydroxy Clonidine and the sorbent. For MCX, a basic modifier is required to neutralize the charge on the analyte. |
| Insufficient Elution Volume | Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent bed. Try increasing the elution volume in steps. |
| Strong Analyte-Sorbent Interaction | For MCX sorbents, elution typically requires a basic organic solvent. A common choice is 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or acetonitrile.[4] This neutralizes the analyte, breaking the ionic interaction, while the organic solvent disrupts the hydrophobic interaction. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem 1: Analyte remains in the aqueous phase.
This indicates poor partitioning of this compound into the organic extraction solvent.
| Potential Cause | Recommended Solution |
| Inappropriate Aqueous Phase pH | To extract the basic 4-Hydroxy Clonidine into an organic solvent, it should be in its neutral (un-ionized) form. Adjust the pH of the aqueous sample to be at least 2 pH units above its pKa (e.g., pH > 10). |
| Extraction Solvent is too Nonpolar | Due to its hydroxyl group, 4-Hydroxy Clonidine is more polar than Clonidine. A highly nonpolar solvent like hexane (B92381) may not be effective. A more polar solvent or a mixture of solvents is recommended. A combination of diethyl ether and dichloromethane (e.g., 80:20 v/v) has been used for Clonidine and can be a good starting point.[5] |
| Insufficient Organic Solvent Volume | A low volume of organic solvent may not be sufficient to efficiently extract the analyte. Try increasing the organic to aqueous phase ratio. |
Problem 2: Emulsion formation.
An emulsion is a stable mixture of the aqueous and organic phases that is difficult to separate and can trap the analyte, leading to low and variable recovery.
| Potential Cause | Recommended Solution |
| High Concentration of Lipids or Proteins | Biological samples like plasma are rich in components that can act as emulsifying agents. |
| Vigorous Shaking | Overly aggressive mixing can lead to the formation of stable emulsions. |
| Solutions | - Centrifuge the sample to help break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl), a technique known as "salting out," to increase the polarity of the aqueous phase and promote separation. - Instead of vigorous shaking, gently invert the extraction tube multiple times to increase the surface area for extraction without forming a stable emulsion. |
Experimental Protocols
Recommended Mixed-Mode SPE Protocol for this compound from Plasma
This protocol is a starting point and may require further optimization for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge (e.g., 30 mg, 1 mL).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Recommended LLE Protocol for this compound from Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH to >10.
-
-
Extraction:
-
Add 1 mL of diethyl ether:dichloromethane (80:20, v/v).
-
Gently mix by inversion for 10 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
-
Collection and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Mitigating Matrix Effects
Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, can lead to inaccurate results.
| Strategy | Description |
| Optimize Sample Preparation | A more rigorous cleanup during sample preparation can remove many of the interfering matrix components. Mixed-mode SPE is generally more effective at this than LLE or simple protein precipitation.[6] |
| Improve Chromatographic Separation | Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the analytical column, or altering the flow rate. |
| Use of a Stable Isotope Labeled Internal Standard | This compound is an ideal internal standard as it has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects. This allows for accurate correction of any signal suppression or enhancement. |
| Matrix-Matched Calibration | Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects. |
By systematically evaluating each step of the extraction process and considering the chemical properties of this compound, researchers can effectively troubleshoot and optimize their methods to achieve reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical stability of extemporaneously prepared clonidine solutions for use in neonatal abstinence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical and Microbiological Stability of Compounded Clonidine Hydrochloride Oral Liquid Dosage Forms in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. jchps.com [jchps.com]
- 6. files.core.ac.uk [files.core.ac.uk]
Inconsistent internal standard response with 4-Hydroxy Clonidine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent internal standard (IS) responses with 4-Hydroxy Clonidine-d4 in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
1. What are the primary causes of inconsistent internal standard (IS) response with this compound?
Inconsistent IS response with this compound can stem from several factors throughout the bioanalytical workflow. These are broadly categorized as:
-
Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS, leading to inconsistent signal intensity.[1][2] This is a common issue in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1]
-
Sample Preparation Inconsistency: Errors during sample processing, such as inaccurate pipetting of the IS, variations in extraction efficiency, or incomplete protein precipitation, can lead to significant variability in the IS response.[3][4] Thorough mixing of the IS with the biological matrix is crucial.[3]
-
Instrument-Related Issues: Fluctuation in instrument performance can be a major contributor. This includes issues with the autosampler (inconsistent injection volumes), LC pump (unstable flow rate), and mass spectrometer (drifting sensitivity, source contamination, or charging effects).[3][4][5]
-
Internal Standard Stability: Degradation of this compound in the stock solution, working solution, or in the processed samples can lead to a decreasing IS response over time.[3]
-
Analyte and IS Interaction: At high concentrations of the analyte (Clonidine or its metabolites), there can be competition for ionization with the IS, leading to suppression of the IS signal.[4]
2. How can I distinguish between matrix effects, instrument issues, and sample preparation errors?
Identifying the root cause of IS variability requires a systematic approach:
| Observation | Potential Cause | Recommended Action |
| IS response is variable in study samples but consistent in calibration standards and QCs prepared in a surrogate matrix. | Matrix Effects | Conduct post-column infusion experiments to identify regions of ion suppression or enhancement. Evaluate different sample preparation techniques (e.g., SPE instead of protein precipitation) to improve cleanup.[1] |
| IS response shows a sudden drop or gradual drift across an analytical run, affecting all sample types (standards, QCs, and study samples). | Instrument Issue | Check LC pressure for fluctuations. Inspect the spray needle and ion source for contamination. Run a system suitability test with a known standard to verify instrument performance.[5] |
| IS response is random and sporadic across the batch, with some samples showing very high or very low responses. | Sample Preparation Error | Review the sample preparation procedure for potential inconsistencies. Re-prepare a subset of the affected samples. Ensure proper vortexing and centrifugation steps.[4] |
| IS response is consistently low in all samples. | IS Stock/Working Solution Issue | Prepare fresh IS stock and working solutions. Verify the concentration of the new solutions. |
3. What are the acceptable limits for IS response variability according to regulatory guidance?
Regulatory bodies like the FDA recommend monitoring the IS response to ensure data quality. While there isn't a universally mandated acceptance criterion, a common industry practice is to investigate samples where the IS response is outside of 50-150% of the mean IS response of the calibration standards and QCs in the same run.[3] It is crucial to have a standard operating procedure (SOP) that pre-defines the acceptance window for IS responses and the procedure for re-assaying outlier samples.
4. My quality control (QC) samples meet acceptance criteria, but the IS response is still variable. What should I do?
Even if QCs are acceptable, significant IS variability can indicate underlying issues that may compromise the accuracy of the study sample results. In this scenario:
-
Investigate Trends: Carefully examine the pattern of IS variability. Is it random, or is there a trend (e.g., decreasing response over the run)?
-
Assess Impact: The primary role of the IS is to track the variability of the analyte.[3] If the analyte-to-IS ratio remains consistent despite IS fluctuations, the quantitative accuracy may not be affected. However, this needs to be carefully evaluated.
-
Root Cause Analysis: A thorough investigation into the potential causes (matrix effects, instrument instability, etc.) is still warranted to ensure the robustness of the assay.[4] Document all investigations and justifications.
5. Could the stability of this compound be a factor in inconsistent responses?
Yes, the stability of the internal standard is a critical factor.[3] this compound, like many analytes and their labeled analogs, can be susceptible to degradation under certain conditions.
-
Storage Conditions: Ensure that stock and working solutions are stored at the recommended temperature and protected from light.
-
Autosampler Stability: Evaluate the stability of the processed samples in the autosampler over the expected run time. Degradation can occur at room temperature.
-
Freeze-Thaw Stability: Assess the stability of the IS in the biological matrix after multiple freeze-thaw cycles.
Troubleshooting Guides
Systematic Troubleshooting of Inconsistent this compound Response
This guide provides a step-by-step workflow for diagnosing and resolving inconsistent IS responses.
Caption: Troubleshooting workflow for inconsistent internal standard response.
Experimental Protocols
Protocol for Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline for the extraction of 4-Hydroxy Clonidine from plasma samples.
-
Aliquoting: Aliquot 100 µL of plasma sample (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 25 µL of the this compound working solution (e.g., at 100 ng/mL) to each tube.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing of the IS with the plasma.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex again for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Protocol for Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a more rigorous cleanup compared to PPT and can be beneficial in reducing matrix effects.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma sample with 25 µL of this compound working solution and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
Metabolic Pathway
Clonidine Metabolism
The primary metabolic pathway for Clonidine in humans is hydroxylation to form 4-Hydroxy Clonidine, a reaction primarily mediated by the Cytochrome P450 enzyme CYP2D6.[6] Understanding this pathway is important, as co-administered drugs that inhibit or induce CYP2D6 can affect Clonidine clearance and potentially impact the analysis.
Caption: Metabolic conversion of Clonidine to 4-Hydroxy Clonidine.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. CYP2D6 Mediates 4-Hydroxylation of Clonidine In Vitro: Implication for Pregnancy-Induced Changes in Clonidine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of Clonidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing clonidine (B47849) carryover during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover is the phenomenon where a portion of an analyte from one sample persists in the system and appears in the chromatogram of a subsequent injection, typically a blank or a low-concentration sample.[1][2] This can lead to inaccurate quantification and false-positive results.[1] Carryover is a significant concern in high-sensitivity LC-MS/MS assays, where even trace amounts of residual analyte can impact data integrity.[3]
Q2: Why is clonidine prone to carryover?
A2: Clonidine, as a basic and "sticky" compound, has a tendency to adsorb to surfaces within the LC-MS/MS system.[1] This adsorption can occur on various components, including the autosampler needle, injection valve, transfer tubing, and the head of the analytical column.[4] The interaction between the basic nature of clonidine and active sites on surfaces (like silanols on silica-based columns or metal surfaces) can lead to its retention and subsequent slow release, causing carryover.
Q3: How can I distinguish between carryover and system contamination?
A3: A strategic sequence of injections can help differentiate between carryover and contamination.[2]
-
Carryover: Inject a high-concentration standard followed by a series of blank injections. True carryover will show a decreasing peak area in consecutive blank runs.[2]
-
Contamination: If all blank injections show a consistent peak area, it is likely due to contamination of the mobile phase, blank solution, or a system component.[2]
Q4: What are the primary sources of carryover in an LC-MS/MS system?
A4: The most common sources of carryover are the autosampler and the analytical column.[4][5] Specific components within the autosampler that can contribute significantly include the injection needle, rotor seals, and sample loop.[4][5] Improperly made connections and fittings can also create dead volumes where the analyte can be trapped.[6]
Troubleshooting Guides
Guide 1: Systematic Identification of Carryover Source
This guide provides a step-by-step workflow to systematically identify the component responsible for clonidine carryover.
Experimental Protocol:
-
Initial Carryover Confirmation:
-
Inject a high-concentration standard of clonidine.
-
Immediately follow with three consecutive blank injections (using the same mobile phase or sample diluent).
-
Analyze the chromatograms of the blank injections. The presence of a clonidine peak in the first blank that diminishes in subsequent blanks confirms a carryover issue.
-
-
Isolating the Column:
-
If carryover is confirmed, remove the analytical column from the flow path.
-
Replace the column with a zero-dead-volume union.
-
Repeat the injection sequence of a high-concentration standard followed by blanks.
-
If carryover is significantly reduced or eliminated: The column is the primary source.
-
If carryover persists: The issue is likely within the autosampler or connecting tubing.
-
-
Investigating the Autosampler:
Workflow Diagram:
Guide 2: Optimizing Wash Solvents and Procedures
Effective cleaning of the autosampler needle and injection port is crucial for minimizing carryover of basic compounds like clonidine. The choice of wash solvent and the wash procedure itself play a significant role.
Experimental Protocol for Wash Solvent Optimization:
-
Prepare a set of potential wash solutions. A good starting point is a mixture of the mobile phase solvents. For clonidine, which is a basic compound, acidic and high organic content wash solutions are often effective.
-
Establish a baseline carryover level using your current wash method.
-
Systematically test each new wash solution. For each test, perform the following sequence:
-
Inject a high-concentration clonidine standard.
-
Inject a blank using the test wash solution and procedure.
-
Quantify the clonidine peak area in the blank.
-
-
Compare the carryover levels for each wash solution to determine the most effective one.
Quantitative Data on Wash Procedure Optimization:
The following tables summarize the effectiveness of different wash strategies. While specific data for clonidine is limited in the literature, the data presented for other basic, "sticky" compounds provides valuable insights.
Table 1: Comparison of Autosampler Needle Wash Techniques for Chlorhexidine (a basic compound) [7]
| Wash Method | Carryover (%) |
| No Rinse | ~0.07 |
| Static Dip in Mobile Phase | ~0.04 |
| Active Rinse with Mobile Phase | ~0.02 |
Table 2: Impact of Needle Material on Chlorhexidine Carryover [7]
| Needle Material | Carryover (%) |
| Stainless Steel | ~0.04 |
| Platinum-Coated | <0.02 |
Table 3: Effectiveness of Different Wash Solvents for a Strongly Retained Compound [8]
| Wash Protocol | Carryover (% of LLOQ) |
| Standard Wash (ACN/H₂O based) | >500 |
| Active Wash with ACN/H₂O | 263 |
| Active Wash with 3x DMSO rinse | 172 |
| Active Wash with 6x DMSO rinse | 156 |
| Active Wash with 6x 50/50 DMSO/Methanol (B129727) | 100 |
| Active Wash with 6x 50/30/20 IPA/ACN/H₂O | 35 |
Recommended Wash Solutions for Clonidine:
Based on the properties of clonidine and general best practices, consider the following wash solutions:
-
Acidified Organic/Aqueous Mixtures: A solution containing a high percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1-0.5% formic acid or acetic acid) can be very effective at removing basic compounds.
-
Solvent with Different Properties: Sometimes, a sequence of washes with solvents of differing properties (e.g., a polar protic solvent followed by a non-polar aprotic solvent) can be more effective than a single wash solution.[6]
-
DMSO-based solutions: For particularly stubborn carryover, a wash containing Dimethyl Sulfoxide (DMSO) can be highly effective, as demonstrated in Table 3.[8]
Logical Relationship Diagram for Wash Solvent Selection:
Detailed Experimental Protocols Cited
Protocol 1: LC-MS/MS Method for Clonidine in Human Plasma [9][10][11][12]
-
Column: ZORBAX-XDB-ODS C18 (2.1 mm × 30 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.2% Formic Acid
-
Flow Rate: Not specified, but typical for this column dimension would be 0.2-0.4 mL/min
-
Injection Volume: 20 µL
-
Sample Pretreatment: Protein precipitation with methanol and perchloric acid
-
MS Detection: ESI in positive ion mode, MRM transition m/z 230.0 → 213.0
Protocol 2: Alternative LC-MS/MS Method for Clonidine [13]
-
Column: Not specified
-
Mobile Phase: Details not provided
-
Flow Rate: Not specified
-
Run Time: 3 minutes
-
MS Detection: ESI in positive ion mode, MRM transition m/z 230.2 → 213.1
Note: When adapting these methods, it is crucial to perform a thorough method validation, including a carryover assessment, under your specific laboratory conditions.[14]
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. waters.com [waters.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. grupobiomaster.com [grupobiomaster.com]
- 9. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 12. [PDF] LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 13. Development of an LC-MS/MS method for determining the pharmacokinetics of clonidine following oral administration of Zhenju antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
Navigating the Nuances of 4-Hydroxy Clonidine-d4 Stability: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in addressing the stability challenges of 4-Hydroxy Clonidine-d4 in biological matrices. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the integrity and accuracy of bioanalytical results.
This compound, a key deuterated internal standard, is crucial for the accurate quantification of 4-Hydroxy Clonidine (B47849), the primary metabolite of the antihypertensive drug Clonidine. Ensuring the stability of this internal standard throughout the bioanalytical workflow is paramount for reliable pharmacokinetic and toxicokinetic studies. This technical support center aims to be an indispensable resource for scientists encountering stability-related issues.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is inconsistent across my sample run. What are the potential causes?
A1: Inconsistent internal standard signal can stem from several factors. A primary cause can be the degradation of this compound in the biological matrix, either before or during sample processing. Other potential issues include variability in extraction recovery, matrix effects, and instrument instability. It is also crucial to consider the possibility of back-exchange of deuterium (B1214612) atoms with protons from the matrix or solvent, especially if the deuterium labels are in labile positions.
Q2: What are the optimal storage conditions for plasma, whole blood, and urine samples containing this compound?
A2: For long-term stability, it is recommended to store all biological matrices at -80°C. Studies on the parent compound, clonidine, and its deuterated internal standard have demonstrated stability in plasma at -80°C for at least one month. While specific long-term stability data for this compound in whole blood and urine is limited, general best practices for metabolite stability suggest that ultra-low temperatures are crucial to minimize enzymatic and chemical degradation.
Q3: I'm observing a gradual decrease in this compound concentration in my QC samples. What could be the reason?
A3: A consistent decrease in concentration often points to degradation. Potential degradation pathways for phenolic compounds like 4-Hydroxy Clonidine include oxidation and photodegradation. Ensure that samples are protected from light and that antioxidants are used if necessary. Additionally, repeated freeze-thaw cycles can contribute to degradation; it is advisable to aliquot samples into single-use tubes to minimize this.
Q4: Are there any known degradation products of 4-Hydroxy Clonidine that I should be aware of?
A4: While specific degradation products of 4-Hydroxy Clonidine are not extensively documented in publicly available literature, the metabolism of clonidine involves hydroxylation of the phenyl ring. Further degradation could involve cleavage of the imidazolidine (B613845) ring. Under forced degradation conditions, such as strong oxidation, various degradation products can be formed.
Troubleshooting Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Degradation during sample extraction. | Optimize extraction conditions (e.g., pH, solvent). Minimize extraction time and temperature. |
| Adsorption to container surfaces. | Use silanized glassware or low-binding polypropylene (B1209903) tubes. | |
| Variable Internal Standard Response | Inconsistent extraction efficiency. | Ensure thorough mixing and consistent handling of all samples. |
| Matrix effects (ion suppression or enhancement). | Evaluate and minimize matrix effects by optimizing chromatographic separation or employing different sample cleanup techniques (e.g., SPE, LLE). | |
| Appearance of Unexpected Peaks | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. Adjust storage and handling procedures to minimize degradation. |
| Contamination. | Ensure cleanliness of all labware and reagents. |
Stability of this compound in Biological Matrices
| Matrix | Storage Condition | Stability Duration | Reference |
| Plasma | Room Temperature | At least 24 hours | [1] |
| 4°C | At least 6 days | [1] | |
| -20°C | At least 1 month (for Clonidine-d4) | [1] | |
| -80°C | At least 1 month | [1] | |
| Three Freeze-Thaw Cycles | Stable | [1] | |
| Whole Blood | Data not available | It is recommended to process whole blood samples to plasma as soon as possible to minimize enzymatic degradation. | |
| Urine | Data not available | Urine pH can significantly impact the stability of some analytes. It is advisable to measure and potentially adjust the pH upon collection. Store frozen at -80°C. |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability in Plasma
-
Sample Preparation: Spike a pool of blank human plasma with this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Aliquot the spiked plasma into multiple single-use polypropylene tubes.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline concentration (Time 0).
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -80°C for at least 12 hours. Thaw them completely at room temperature.
-
Cycle 2: Refreeze the samples at -80°C for at least 12 hours and thaw again at room temperature.
-
Cycle 3: Repeat the freeze-thaw process for a third time.
-
-
Analysis: After each freeze-thaw cycle, analyze a set of QC samples (n=3 for each concentration).
-
Data Evaluation: Calculate the mean concentration and percent deviation from the baseline for each QC level after each cycle. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Assessment of Bench-Top Stability in Plasma
-
Sample Preparation: Spike a pool of blank human plasma with this compound at low and high QC concentrations.
-
Aliquoting: Aliquot the spiked plasma into polypropylene tubes.
-
Storage: Leave the QC samples on the laboratory bench at room temperature for a predetermined period (e.g., 4, 8, 24 hours).
-
Analysis: At each time point, process and analyze a set of QC samples (n=3 for each concentration).
-
Data Evaluation: Compare the mean concentration of the stored samples to the mean concentration of freshly prepared QC samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizing Stability and Degradation Pathways
Caption: Troubleshooting workflow for inconsistent this compound signal.
Caption: Potential metabolic and degradation pathways of Clonidine.
References
Validation & Comparative
Navigating FDA Guidelines for Internal Standard Use in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of successful drug development. A critical component of this validation is the appropriate selection and use of an internal standard (IS), a decision guided by stringent FDA regulations. This guide provides an objective comparison of the primary internal standard strategies, supported by illustrative experimental data and detailed protocols, to ensure your bioanalytical methods are compliant and scientifically sound.
The U.S. Food and Drug Administration (FDA) emphasizes the use of an IS to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the data.[1] The "Bioanalytical Method Validation Guidance for Industry" from the FDA underscores the necessity of a well-characterized and consistently performing internal standard.[1] The primary choices for an IS in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) methods, are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The FDA and the broader scientific community widely regard SIL internal standards as the "gold standard" for quantitative bioanalysis.[2] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2][3] This structural identity ensures that the SIL-IS has nearly identical chemical and physical properties to the analyte, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[4][5]
Key Advantages of SIL-IS:
-
Co-elution with the analyte: This leads to the most effective compensation for matrix effects.[3]
-
Similar extraction recovery: Minimizes variability introduced during sample preparation.[4]
-
Improved accuracy and precision: Generally provides more reliable and reproducible results.[5]
The Alternative: Structural Analog Internal Standards
While SIL-IS are preferred, practical considerations such as cost or commercial availability may lead researchers to use a structural analog IS.[6] A structural analog is a compound with similar physicochemical properties to the analyte but a different chemical structure.[1] When selecting a structural analog, it is crucial to choose one that closely mimics the analyte's behavior throughout the analytical process.[6]
Performance Comparison: SIL-IS vs. Structural Analog IS
The choice of internal standard significantly impacts key bioanalytical method validation parameters. The following table summarizes illustrative data from a comparative experiment.
| Performance Parameter | Stable Isotope-Labeled IS (Analyte-d4) | Structural Analog IS (Analog X) | FDA Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (LQC) | +2.5% | +8.0% | Within ±15% of nominal value |
| Medium QC (MQC) | -1.8% | -6.5% | Within ±15% of nominal value |
| High QC (HQC) | +0.9% | +4.2% | Within ±15% of nominal value |
| Precision (%CV) | |||
| Intra-day LQC | 3.1% | 7.8% | ≤15% |
| Intra-day MQC | 2.5% | 6.2% | ≤15% |
| Intra-day HQC | 1.9% | 5.1% | ≤15% |
| Inter-day LQC | 4.2% | 9.5% | ≤15% |
| Inter-day MQC | 3.3% | 8.1% | ≤15% |
| Inter-day HQC | 2.8% | 6.9% | ≤15% |
| Matrix Effect (%CV) | 2.7% | 12.4% | ≤15% |
| Recovery (% Mean) | 85.2% | 76.8% | Consistent and reproducible |
This table presents illustrative data to highlight typical performance differences.
Experimental Protocols
A detailed methodology is crucial for the validation of a bioanalytical method. The following is a representative protocol for the comparison of internal standards.
Objective: To compare the performance of a stable isotope-labeled internal standard versus a structural analog internal standard for the quantification of "Analyte A" in human plasma using LC-MS/MS.
Materials:
-
Analyte A reference standard
-
Stable Isotope-Labeled Internal Standard (Analyte-d4)
-
Structural Analog Internal Standard (Analog X)
-
Control human plasma from at least six different sources
-
HPLC-grade solvents and reagents
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Analyte A, Analyte-d4, and Analog X in methanol.
-
Prepare serial dilutions of Analyte A to create calibration standards and quality control (QC) samples.
-
Prepare working solutions of Analyte-d4 and Analog X in 50% methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the respective internal standard working solution (Analyte-d4 or Analog X).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific transitions for Analyte A, Analyte-d4, and Analog X are monitored.
-
-
Data Analysis and Evaluation:
-
The peak area ratios of the analyte to the internal standard are used for quantification.[4]
-
Accuracy, precision, matrix effect, and recovery are calculated for both internal standard methods based on FDA guidelines.
-
Visualizing Workflows and Relationships
Understanding the experimental workflow and the logical relationships in method validation is crucial for compliance.
Bioanalytical Experimental Workflow
Internal Standard Selection Logic
Conclusion
The selection of an appropriate internal standard is a critical decision in bioanalytical method development that directly impacts data quality and regulatory acceptance. While stable isotope-labeled internal standards are the preferred choice according to FDA guidelines due to their superior performance in compensating for analytical variability, a well-justified structural analog can be acceptable.[1][3] By following detailed experimental protocols and rigorously evaluating the performance of the chosen internal standard against FDA acceptance criteria, researchers can ensure the development of robust and reliable bioanalytical methods for their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. biopharmaservices.com [biopharmaservices.com]
Navigating the Regulatory Landscape of Bioanalytical Method Validation: A Comparative Guide to EMA (ICH M10) and FDA Guidelines
In the realm of drug development, the validation of bioanalytical methods is a critical cornerstone, ensuring the reliability and accuracy of data submitted to regulatory authorities. For researchers and scientists operating within the European Union, the regulatory landscape has recently undergone a significant harmonization. The European Medicines Agency (EMA) has adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which officially replaced the EMA's previous guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) as of January 21, 2023.[1][2] This move aligns the EMA's requirements with those of other major regulatory bodies, including the U.S. Food and Drug Administration (FDA), fostering greater global consistency in bioanalytical practices.
This guide provides a comprehensive comparison of the key validation parameters as outlined in the now-harmonized ICH M10 guideline, which represents the current EMA standard, and the FDA's guidance. Understanding these requirements is paramount for ensuring regulatory compliance and the successful progression of drug development programs.
The Shift to Global Harmonization: The Impact of ICH M10
The adoption of the ICH M10 guideline marks a pivotal moment in the global effort to standardize bioanalytical method validation.[3] Previously, while the EMA and FDA guidelines were largely similar, some differences in terminology and specific recommendations existed.[4] The ICH M10 guideline aims to eliminate these discrepancies, providing a single, unified set of recommendations for the validation of bioanalytical assays for both chemical and biological drug quantification.[3] This harmonization is intended to improve the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceuticals worldwide.[5][6]
The scope of the ICH M10 guideline encompasses bioanalytical methods used in nonclinical toxicokinetic (TK) and pharmacokinetic (PK) studies, as well as all phases of clinical trials, including bioavailability and bioequivalence studies.[5][7][8] It is important to note that the bioanalysis of biomarkers and methods for assessing immunogenicity are not covered by this guideline.[5][7]
Core Bioanalytical Method Validation Parameters: A Comparative Overview
The validation of a bioanalytical method is a comprehensive process designed to demonstrate that the method is suitable for its intended purpose.[3][7] The following tables summarize the key validation parameters and their acceptance criteria as defined by the ICH M10 guideline, which is now the standard for the EMA. For context, historical points of comparison with previous FDA guidelines are also noted where relevant, although the current FDA guidance is largely in alignment with ICH M10.
Table 1: Key Validation Parameters for Chromatographic Assays
| Validation Parameter | ICH M10 (EMA) / FDA Guideline Requirements | Acceptance Criteria |
| Selectivity | Evaluation of interference from endogenous matrix components, metabolites, and other concomitant medications. | No significant interference at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Calibration Curve | A calibration curve should be generated using a blank matrix spiked with known concentrations of the analyte. A minimum of six non-zero standards are required. | The simplest regression model that adequately describes the concentration-response relationship should be used. Back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). At least 75% of the standards must meet this criterion. |
| Accuracy and Precision | Determined by analyzing replicate Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. | Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. | The analyte response at the LLOQ should be at least 5 times the response of the blank. Accuracy and precision criteria must be met. |
| Matrix Effect | Investigated to ensure that the matrix does not interfere with the ionization of the analyte and IS in mass spectrometry-based assays. | The matrix factor (ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix) should be consistent, with a CV of ≤ 15%. |
| Stability | Evaluation of the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
| Incurred Sample Reanalysis (ISR) | A percentage of study samples are re-analyzed to assess the reproducibility of the bioanalytical method. | At least 67% of the re-assayed samples should have results within ±20% of the original values. |
Table 2: Key Validation Parameters for Ligand Binding Assays (LBAs)
| Validation Parameter | ICH M10 (EMA) / FDA Guideline Requirements | Acceptance Criteria |
| Specificity | The ability to unequivocally measure the analyte in the presence of components that may be expected to be present. | Minimal interference from related substances, such as endogenous molecules or metabolites. |
| Calibration Curve | A calibration curve is generated using a reference standard. A non-linear regression model is typically used. | The back-calculated concentrations of the standards should be within ±20% of the nominal value (±25% at the LLOQ and ULOQ). At least 75% of the standards must meet this criterion. |
| Accuracy and Precision | Determined by analyzing replicate QC samples at multiple concentration levels. | Accuracy: The mean concentration should be within ±20% of the nominal value (±25% at the LLOQ and ULOQ). Precision: The CV should not exceed 20% (25% at the LLOQ and ULOQ). |
| Lower Limit of Quantification (LLOQ) & Upper Limit of Quantification (ULOQ) | The lowest and highest concentrations on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. | Accuracy and precision criteria must be met at both limits. |
| Dilutional Linearity | Assessed to ensure that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | The mean accuracy of the diluted samples should be within ±20% of the nominal concentration. |
| Parallelism | Demonstrates that the serially diluted endogenous analyte response curve is parallel to the calibration curve. | The difference between the slopes of the two curves should not be statistically significant. |
| Incurred Sample Reanalysis (ISR) | A percentage of study samples are re-analyzed to assess the reproducibility of the bioanalytical method. | At least 67% of the re-assayed samples should have results within ±30% of the original values. |
Experimental Protocols: A Closer Look
To provide a practical understanding, below are detailed methodologies for two key experiments in bioanalytical method validation.
Experimental Protocol: Determination of Accuracy and Precision (Chromatographic Assay)
-
Preparation of QC Samples: Prepare QC samples by spiking a pool of blank biological matrix with the analyte at four concentration levels: LLOQ, Low QC (approximately 3x LLOQ), Medium QC (mid-range of the calibration curve), and High QC (approximately 75-85% of the Upper Limit of Quantification - ULOQ).
-
Analysis: On at least three separate days, analyze a minimum of five replicates of each QC concentration level in an analytical run. Each run should include a full calibration curve.
-
Data Evaluation:
-
Intra-run (Within-run) Accuracy and Precision: Calculate the mean concentration and CV for the replicates at each QC level within a single run. The mean should be within ±15% of the nominal value (±20% at the LLOQ), and the CV should not exceed 15% (20% at the LLOQ).
-
Inter-run (Between-run) Accuracy and Precision: Calculate the overall mean concentration and CV for all replicates at each QC level across all runs. The acceptance criteria are the same as for intra-run analysis.
-
Experimental Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare at least three replicates of Low and High QC samples.
-
Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles that mimic the expected handling of study samples. A typical cycle involves freezing the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the specified number of freeze-thaw cycles (typically three), analyze the QC samples against a freshly prepared calibration curve.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration. The mean concentration should be within ±15% of the nominal value.
Visualizing the Workflow and Key Relationships
To further clarify the processes and concepts involved in bioanalytical method validation, the following diagrams have been generated using Graphviz.
Caption: Workflow of Bioanalytical Method Validation.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. id-eptri.eu [id-eptri.eu]
The Analytical Edge: A Comparative Guide to Internal Standards for Clonidine Quantification
An in-depth analysis of 4-Hydroxy Clonidine-d4 versus Clonidine-d4 for researchers, scientists, and drug development professionals.
In the precise world of bioanalytical chemistry, the choice of an internal standard is paramount to the accuracy and reliability of quantitative assays. For the antihypertensive drug Clonidine, the stable isotope-labeled analogue, Clonidine-d4, has been the long-standing internal standard of choice. However, the availability of a deuterated metabolite, this compound, presents a potential alternative. This guide provides a comprehensive comparison of these two internal standards, supported by experimental data, to inform the selection process for researchers in drug metabolism and pharmacokinetics.
The Gold Standard: Why an Ideal Internal Standard Matters
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction and sample preparation to chromatographic separation and detection. This mimicry is crucial for compensating for any potential variability, such as matrix effects or instrument fluctuations, thereby ensuring robust and reproducible results. The most critical attributes of a high-quality internal standard include:
-
Structural Similarity: The internal standard should be structurally as close to the analyte as possible.
-
Co-elution: It should elute close to the analyte without causing interference.
-
Similar Extraction Recovery: The efficiency of its extraction from the biological matrix should mirror that of the analyte.
-
Similar Ionization Efficiency: In mass spectrometry-based assays, it should have a comparable ionization response to the analyte.
-
Stability: It must be stable throughout the analytical procedure.
Stable isotope-labeled (SIL) internal standards, such as Clonidine-d4, are widely considered the gold standard because they exhibit nearly identical physicochemical properties to the parent analyte[1][2].
Performance Data: Clonidine-d4 as an Internal Standard
Numerous validated bioanalytical methods have demonstrated the reliability of Clonidine-d4 for the quantification of Clonidine in various biological matrices, most commonly human plasma and serum. The following table summarizes key performance data from several Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based studies.
| Parameter | Study 1 | Study 2 | Study 3 |
| Matrix | Human Serum | Human Serum | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction | Protein Precipitation | Solid Phase Extraction |
| Linearity Range | 10–1000 pg/mL | 0.15–50 µg/L | 0.25–100 ng/mL[3] |
| Intra-day Precision (%RSD) | <6.4% | ≤9.6% | ≤14.9%[3] |
| Inter-day Precision (%RSD) | <6.4% | ≤10.0% | ≤14.9%[3] |
| Intra-day Accuracy (%RE) | <7.9% | ±4.9% | 102.5%–105.4%[3] |
| Inter-day Accuracy (%RE) | <7.9% | ±1.8% | 101.0%–108.9%[3] |
| Extraction Recovery | 90% | Not Reported | ≥79%[3] |
Data compiled from multiple sources. RSD: Relative Standard Deviation, RE: Relative Error.
The consistent and excellent performance of Clonidine-d4 across different laboratories and methodologies underscores its suitability as an internal standard for Clonidine analysis.
This compound: A Theoretical Contender
4-Hydroxy Clonidine is a known metabolite of Clonidine. While its deuterated form, this compound, is commercially available, there is a notable absence of published studies validating its use as an internal standard for Clonidine quantification.
Theoretically, using a deuterated metabolite as an internal standard could be considered if a stable isotope-labeled version of the parent drug was unavailable. The structural similarity to Clonidine might offer some advantages in terms of extraction and chromatographic behavior. However, the presence of the hydroxyl group introduces a change in polarity, which could lead to differences in extraction efficiency and chromatographic retention time compared to Clonidine. This could potentially compromise its ability to accurately compensate for analytical variability.
Without experimental data to support its performance, the use of this compound as an internal standard for Clonidine remains a theoretical consideration with potential drawbacks. For the analysis of 4-Hydroxy Clonidine itself, its deuterated counterpart would be the ideal internal standard.
Experimental Protocols: A Closer Look
The following are examples of experimental protocols that have successfully utilized Clonidine-d4 as an internal standard for the quantification of Clonidine in human plasma/serum.
Method 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of human serum, add the internal standard solution (Clonidine-d4).
-
Alkalinization: Add a suitable volume of an alkaline solution to raise the pH.
-
Extraction: Perform liquid-liquid extraction with an appropriate organic solvent mixture (e.g., diethyl ether and dichloromethane).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Method 2: Protein Precipitation (PPT)
-
Sample Preparation: To a small volume of human serum (e.g., 50 µL), add the internal standard solution (Clonidine-d4).
-
Precipitation: Add a protein precipitating agent like acetonitrile.
-
Centrifugation: Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Injection: Inject a portion of the supernatant directly into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
-
Sample Preparation: To 100 µL of human plasma, add the internal standard solution (Clonidine-d4)[3].
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol (B129727) and an appropriate buffer[3].
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge[3].
-
Washing: Wash the cartridge to remove interferences[3].
-
Elution: Elute the analyte and internal standard with a suitable solvent mixture[3].
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase[3].
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Logic: Decision Pathways and Workflows
To further clarify the selection process and experimental design, the following diagrams illustrate the key considerations and a typical workflow for bioanalytical method development using an internal standard.
Caption: Decision Pathway for Internal Standard Selection
Caption: Bioanalytical Method Development Workflow
Conclusion: An Evidence-Based Recommendation
Based on the extensive body of scientific literature and robust validation data, Clonidine-d4 remains the unequivocally recommended internal standard for the accurate and precise quantification of Clonidine in biological matrices. Its performance has been repeatedly demonstrated to meet the stringent requirements of regulatory guidelines for bioanalytical method validation.
While this compound is a valid tool for the quantification of the 4-Hydroxy Clonidine metabolite, its use as an internal standard for the parent drug, Clonidine, is not supported by current experimental evidence. The potential for altered physicochemical properties due to its metabolic modification introduces a level of uncertainty that can be avoided by using the well-established and validated Clonidine-d4. For researchers aiming for the highest level of data integrity in Clonidine bioanalysis, the choice is clear.
References
Justification for Selecting 4-Hydroxy Clonidine-d4 in Metabolite Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of metabolites is paramount for understanding a drug's efficacy, safety, and disposition. Clonidine (B47849), a potent antihypertensive agent, undergoes metabolism to form several metabolites, with 4-hydroxyclonidine (B1212182) being a major product. The precise measurement of this metabolite in biological matrices is critical. This guide provides a comprehensive justification for the selection of 4-Hydroxy Clonidine-d4, a stable isotope-labeled internal standard, over other alternatives in quantitative bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Critical Role of Internal Standards in Bioanalysis
Quantitative bioanalysis is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection. Internal standards (IS) are indispensable for correcting these variabilities. An ideal IS mimics the physicochemical properties of the analyte, ensuring that any analytical inconsistencies affect both the analyte and the IS to the same extent. The two primary types of internal standards are stable isotope-labeled (e.g., deuterated) and structural analogs.
Clonidine Metabolism: The Formation of 4-Hydroxyclonidine
Clonidine is primarily metabolized in the liver, with hydroxylation of the phenyl ring being a major metabolic route.[1] The enzyme primarily responsible for this transformation is Cytochrome P450 2D6 (CYP2D6).[2] This process leads to the formation of 4-hydroxyclonidine, a key metabolite in understanding the drug's metabolic profile.
Figure 1: Metabolic pathway of Clonidine to 4-Hydroxyclonidine.
The Gold Standard: Justification for this compound
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry.[3] This superiority stems from the near-identical physicochemical properties between the deuterated standard and the native analyte.
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound has virtually the same chromatographic retention time as 4-hydroxyclonidine. This co-elution is crucial for compensating for matrix effects, where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the analyte.
-
Identical Extraction Recovery: The extraction efficiency of this compound from a biological matrix is expected to be identical to that of the unlabeled metabolite. Structural analogs, due to differences in their chemical properties, can exhibit different extraction recoveries, leading to inaccurate results.
-
Similar Ionization Efficiency: Both the deuterated standard and the analyte will have the same ionization response in the mass spectrometer's ion source. This ensures that any fluctuations in ionization conditions affect both compounds equally.
-
Increased Accuracy and Precision: By effectively compensating for variations throughout the analytical process, this compound leads to significantly improved accuracy and precision in the quantification of 4-hydroxyclonidine.
Figure 2: Logical advantages of using a stable isotope-labeled IS.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Justification for Superiority of Deuterated IS |
| Matrix Effect | Minimal variation in analyte/IS ratio across different biological samples. | Significant variability in analyte/IS ratio due to differential ion suppression/enhancement. | Co-elution and identical ionization behavior effectively compensate for matrix effects. |
| Extraction Recovery | Consistent and tracks the analyte's recovery. | Can differ from the analyte, leading to systematic errors. | Identical chemical structure ensures similar partitioning during extraction. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15%, especially in variable matrices. | More effective compensation for all sources of analytical variability. |
| Precision (%RSD) | Typically < 5% | Often > 10% | Consistent tracking of the analyte leads to lower variability in results. |
This table presents expected performance based on established principles and data from analogous compounds.
Experimental Protocol: Quantification of 4-Hydroxyclonidine using LC-MS/MS
This protocol outlines a typical bioanalytical method for the quantification of 4-hydroxyclonidine in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
4-hydroxyclonidine: Q1 m/z -> Q3 m/z (specific fragments to be determined during method development)
-
This compound: Q1 m/z -> Q3 m/z (specific fragments to be determined during method development)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) should be optimized for maximum signal intensity.
Figure 3: A typical experimental workflow for bioanalysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of 4-hydroxyclonidine, the use of its deuterated analog, this compound, is unequivocally justified. Its ability to co-elute with the analyte and exhibit identical behavior during sample preparation and analysis ensures superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. This makes this compound the optimal choice for researchers, scientists, and drug development professionals seeking to generate high-quality data in clonidine metabolite studies.
References
A Comparative Guide to the Cross-Validation of Clonidine Assays: Deuterated vs. Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of clonidine (B47849) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The choice of an appropriate internal standard (IS) is a critical factor that directly impacts the reliability and robustness of the bioanalytical method. This guide provides an objective comparison of clonidine assays utilizing two common types of internal standards: a deuterated stable isotope-labeled internal standard (SIL-IS), clonidine-d4, and a structural analog, tizanidine. The information presented is supported by a synthesis of data from published analytical methods.
The use of an internal standard is fundamental in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability throughout the analytical workflow, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.
Deuterated internal standards, where some hydrogen atoms are replaced by deuterium, are widely considered the "gold standard" in bioanalysis.[1] Their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for compensating for matrix effects.[1][2] However, structural analog internal standards, which have a similar but not identical chemical structure, are often more readily available and cost-effective.[3] This guide will explore the practical implications of these differences in the context of clonidine bioanalysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Comparison of LC-MS/MS Assay Parameters for Clonidine with Different Internal Standards
| Parameter | Clonidine Assay with Clonidine-d4 (Deuterated IS) | Clonidine Assay with Tizanidine (Structural Analog IS) |
| Linearity Range | 0.15 - 50 µg/L[5] | 100 - 2000 ng/mL[6][7] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/L[5] | 91.9 ng/mL[6][7] |
| Intra-day Precision (%RSD) | ≤ 9.6%[5] | 0.25 - 1.7%[7] |
| Inter-day Precision (%RSD) | ≤ 10.0%[5] | 0.36 - 1.96%[7] |
| Intra-day Accuracy | ± 4.9%[5] | 96.3 - 111.5%[7] |
| Inter-day Accuracy | ± 1.8%[5] | 93.3 - 109.22%[7] |
| Recovery | Not explicitly stated, but expected to be similar to analyte | Clonidine: Not specified, Tizanidine (IS): Not specified[6][7] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, instrumentation, and biological matrix.
Experimental Protocols
Below are detailed methodologies for representative clonidine assays using both a deuterated and a structural analog internal standard.
Protocol 1: LC-MS/MS Assay for Clonidine in Human Serum with Clonidine-d4 as Internal Standard
This method is adapted from a study focused on quantifying clonidine in pediatric patients.[5]
-
Sample Preparation:
-
To a serum sample, add acetonitrile (B52724) for protein precipitation.
-
Add a known concentration of the internal standard, [2H4]Clonidine (CLD4).
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
The resulting supernatant is separated for analysis.
-
-
Chromatographic Conditions:
-
Column: Thermo Electron BetaBasic C4 (100mm x 3mm, 5µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile (85:15, v/v).
-
Flow Rate: 350 µL/min.
-
Run Time: 5 minutes.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple-stage quadrupole mass spectrometer (TSQ Quantum, Thermo Electron).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Monitoring Mode: Selected reaction monitoring (SRM).
-
Protocol 2: HPLC-UV Assay for Clonidine in Mouse Plasma with Tizanidine as Internal Standard
This method was developed for a pharmacokinetic study of clonidine in mice.[6][7]
-
Sample Preparation:
-
To a 100 µL mouse plasma sample, add a known concentration of the internal standard, tizanidine.
-
Add 500 µL of acetonitrile to deproteinize the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 12 minutes.
-
Filter the supernatant through a 0.45 µm Millipore filter.
-
Inject 50 µL of the clear solution into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 Nova Pack® column (125 mm × 4.6 mm, 3 μm).[6]
-
Mobile Phase: A mixture of 0.1% diethylamine (B46881) and acetonitrile (70:30, v/v) at pH 8.0, in an isocratic mode.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 210 nm.[6]
-
Mandatory Visualizations
Clonidine Signaling Pathway
Clonidine is an alpha-2 adrenergic receptor agonist.[5] Its mechanism of action involves the stimulation of these receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system. This results in decreased peripheral vascular resistance and a lowering of blood pressure.[5]
Caption: Clonidine's mechanism of action at the presynaptic neuron.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, which is applicable to assays for clonidine using either type of internal standard.
Caption: A generalized workflow for bioanalytical method validation.
References
A Comparative Guide to Bioanalytical Methods Utilizing 4-Hydroxy Clonidine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods relevant for the quantification of clonidine (B47849) and its metabolites, with a focus on the use of 4-Hydroxy Clonidine-d4 as an internal standard. The information presented is synthesized from established methodologies to assist laboratories in the development and validation of robust analytical procedures.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled version of 4-Hydroxy Clonidine, a metabolite of the antihypertensive drug clonidine.[1][2][3][4] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[5][6][7] Their use is intended to compensate for variability during sample processing, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[8] Deuterated standards like this compound are chemically almost identical to the analyte, causing them to co-elute and exhibit similar ionization behavior, which helps to correct for matrix effects.[8][9]
Comparison of LC-MS/MS Methodologies
The following tables summarize key parameters from various published LC-MS/MS methods for the analysis of clonidine, which can be adapted for its metabolites. These methods demonstrate common approaches to sample preparation, chromatography, and mass spectrometric detection.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Solid-Phase Extraction) |
| Technique | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Description | A simple and rapid one-step process involving the addition of an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate plasma proteins.[10][11][12] | A more selective technique using a sorbent to isolate the analyte from the biological matrix, followed by washing and elution.[13][14] |
| Advantages | High throughput, cost-effective. | Provides cleaner extracts, reduces matrix effects.[15] |
| Disadvantages | Less effective at removing interfering matrix components, which can lead to ion suppression or enhancement.[16] | More time-consuming and expensive. |
| Typical Recovery | >79% for clonidine.[13] | >71% for clonidine.[14] |
Table 2: Comparison of Chromatographic and Mass Spectrometric Conditions
| Parameter | Method A | Method B | Method C |
| LC Column | C18, 3 x 100 mm, 4-µm[13] | Hypurity C18, 50 mm x 4.6 mm, 5 µm[14] | ZORBAX-XDB-ODS C18, 2.1 mm x 30 mm, 3.5 µm[10] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanol[13] | Isocratic mobile phase (not specified in abstract)[14] | Acetonitrile:Water (60:40, v/v) with 0.2% formic acid[10] |
| Flow Rate | 0.2 mL/min[13] | Not specified | Not specified |
| Run Time | Not specified | 3.0 min[14] | 4.0 min[10] |
| Ionization Mode | Positive ESI[10] | Not specified | Positive ESI[10] |
| MS Transition (Clonidine) | Not specified | Not specified | m/z 230.0 → 213.0[10] |
| Internal Standard | Not specified | Nizatidine[14] | Not specified |
Table 3: Comparison of Method Validation Parameters
| Parameter | Method X | Method Y | Method Z |
| Linear Range | 0.25–100 ng/mL (clonidine)[13] | 50–2500 pg/mL (clonidine)[14] | 0.01–10.0 ng/mL (clonidine)[10] |
| Intra-day Precision (%CV) | ≤15%[13] | Not specified | Not specified |
| Inter-day Precision (%CV) | ≤15%[13] | Not specified | Not specified |
| Intra-day Accuracy | 102.5%–105.4%[13] | Not specified | Not specified |
| Inter-day Accuracy | 101.0%–108.9%[13] | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[13] | 50 pg/mL[14] | 0.01 ng/mL[10] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: Sample Preparation by Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add a predetermined amount of this compound internal standard solution.
-
Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[11]
-
Vortex the mixture for 1 minute.[11]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[13]
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
-
To a plasma sample, add the this compound internal standard.
-
Condition an appropriate SPE cartridge (e.g., Strata-X polymeric reversed phase) with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., 10 mM ammonium (B1175870) carbonate, pH 10).[13]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in 10 mM ammonium carbonate) to remove interfering substances.[13]
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile:methanol, 1:1 v/v).[13]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[13]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.
Caption: Bioanalytical workflow from sample preparation to final quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Method validation of clonidine hydrochloride in human plasma by LC-MS technique - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 13. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clonidine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jchps.com [jchps.com]
- 16. files.core.ac.uk [files.core.ac.uk]
Performance Evaluation of 4-Hydroxy Clonidine-d4 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Internal Standards for Clonidine (B47849) Quantification
In the landscape of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. For a potent antihypertensive drug like clonidine, which is active at low concentrations, the choice of an appropriate internal standard (IS) is critical for robust and reliable analytical methods. This guide provides a comparative evaluation of internal standards for clonidine analysis, with a focus on the performance of deuterated analogs.
While 4-Hydroxy Clonidine-d4 is commercially available as a deuterium-labeled internal standard specifically for clonidine analysis, enhancing the accuracy of mass spectrometry and liquid chromatography methods, a comprehensive search of publicly available scientific literature and validation reports did not yield specific quantitative performance data for this particular internal standard.[1]
Therefore, to provide a valuable comparison for researchers, this guide will focus on the well-documented performance of a closely related and widely accepted deuterated internal standard, Clonidine-d4 , and a commonly used non-deuterated alternative, Tizanidine . The use of a stable isotope-labeled internal standard like Clonidine-d4 is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for matrix effects and variability during sample processing.
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of analytical methods for clonidine quantification using Clonidine-d4 and Tizanidine as internal standards. It is important to note that the data is derived from different studies with varying experimental conditions, which may influence the results.
| Performance Parameter | Method using Clonidine-d4 as IS | Method using Tizanidine as IS |
| Linearity Range | 0.25–100 ng/mL | 100.0–2000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 91.9 ng/mL |
| Accuracy (Intra-day) | 102.5%–105.4% | Within 8.0% of nominal concentration |
| Accuracy (Inter-day) | 101.0%–108.9% | Within 3.0% of nominal concentration |
| Precision (Intra-day, as %CV) | ≤15% | Not explicitly stated |
| Precision (Inter-day, as %CV) | ≤15% | Not explicitly stated |
| Extraction Recovery | 73% to 88% | 93.5–105% |
| Matrix Effect | 85%–94% (for clonidine) | Not explicitly stated |
Table 1: Comparison of Performance Parameters for Clonidine Quantification using Different Internal Standards.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the conditions under which the performance data was generated.
Method Using Clonidine-d4 as an Internal Standard
This method describes the simultaneous quantification of morphine, its metabolites, and clonidine in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2]
-
Sample Preparation: Solid-phase extraction (SPE) was employed for sample clean-up.
-
Chromatographic Separation:
-
Column: Inertsil ODS-3 (4 µm, 3.0 x 100 mm) with a compatible guard column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Instrument: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Method Using Tizanidine as an Internal Standard
This method outlines the determination of clonidine in mouse plasma using high-performance liquid chromatography with ultraviolet (HPLC-UV) detection.[3]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).
-
Chromatographic Separation:
-
Column: Reversed-phase C18 Nova Pack® (3 µm, 4.6 x 125 mm).
-
Mobile Phase: Isocratic mixture of 0.1% diethylamine (B46881) and acetonitrile (70:30, v/v) at pH 8.
-
Flow Rate: 1.0 mL/min.
-
-
UV Detection:
-
Wavelength: 210 nm.
-
Visualizing the Workflow and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for clonidine analysis using Clonidine-d4 as an internal standard.
Caption: Experimental workflow for clonidine analysis using Tizanidine as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Clonidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of clonidine (B47849) and its primary metabolite, 4-hydroxyclonidine, in biological matrices. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.
Metabolic Pathway of Clonidine
Clonidine is primarily metabolized in the liver to inactive metabolites, with the main reaction being 4-hydroxylation.[1] This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6, with contributions from CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[1] The primary metabolite formed is p-hydroxy-clonidine (4-hydroxyclonidine).
Caption: Metabolic conversion of clonidine to 4-hydroxyclonidine.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of commonly employed analytical methods for the determination of clonidine.
| Analytical Method | Analyte(s) | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) |
| HPLC-UV | Clonidine | Mouse Plasma | 91.9 | 100 - 2000 | Not Reported |
| LC-MS/MS | Clonidine | Human Plasma | 0.01 | 0.01 - 10 | Not Reported |
| LC-MS/MS | Clonidine | Human Plasma | 0.25 | 0.25 - 100 | ≥79 |
| GC-MS | Clonidine | Body Fluids | 0.01 (LOD) | 0.025 - 1.5 | >90 |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of clonidine in plasma samples when high sensitivity is not the primary requirement.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a suitable internal standard.
-
Add 500 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 12 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 50 µL of the clear solution into the HPLC system.
Chromatographic Conditions:
-
Column: C18 Nova Pack® (125 mm × 4.6 mm, 3 µm)
-
Mobile Phase: 0.1% diethylamine (B46881) in water:acetonitrile (70:30, v/v), pH 8
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Internal Standard: Tizanidine
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies of clonidine at therapeutic concentrations.
Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 10 mM ammonium (B1175870) carbonate (pH 10).
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in 10 mM ammonium carbonate.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 1 mL of acetonitrile:methanol (1:1, v/v).
-
Evaporate the eluate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Inertsil ODS-3 (100 mm × 3 mm, 4 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly suitable for clonidine analysis in various biological fluids.
Sample Preparation (Derivatization is often required):
-
Perform a solid-phase extraction (SPE) to isolate clonidine from the biological matrix.
-
The extract is then derivatized to improve volatility and thermal stability for GC analysis.
-
The derivatized sample is reconstituted in a suitable solvent for injection.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Fused-silica, bonded-phase capillary column
-
Carrier Gas: Helium
-
Ionization: Chemical Ionization (CI) with ammonia (B1221849) as reagent gas or Electron Impact (EI)
-
Detection: Selected Ion Monitoring (SIM) of characteristic negative ions
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of clonidine and its metabolites from biological samples.
Caption: A generalized workflow for bioanalytical method development.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxy Clonidine-d4: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 4-Hydroxy Clonidine-d4 must adhere to strict safety and disposal protocols due to its potential toxicity. This guide provides essential, step-by-step instructions for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is recognized as a potent compound, and while comprehensive toxicological data is not fully available, it is classified as toxic if swallowed and may be fatal if inhaled. Therefore, all personnel must handle this substance with extreme care, utilizing appropriate personal protective equipment (PPE) and adhering to established laboratory safety standards. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure that all personnel are thoroughly familiar with the safety data sheet (SDS) and have access to appropriate PPE, including:
-
Respiratory Protection: A properly fitted respirator is crucial to prevent inhalation of dust or aerosols.
-
Hand Protection: Chemical-resistant gloves must be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Body Protection: A lab coat or other protective clothing should be worn.
Work with this compound should be conducted in a designated area, preferably within a fume hood, to minimize exposure risk.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from available safety data sheets and chemical databases.
| Property | Value |
| Molecular Formula | C₉D₄H₅Cl₂N₃O |
| Molecular Weight | 250.118 g/mol |
| CAS Number | 1189988-05-3 |
| Physical State | Solid |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following procedure outlines the necessary steps for its disposal as hazardous chemical waste. Under no circumstances should this compound be disposed of in regular trash or down the drain.
1. Waste Identification and Segregation:
- Treat all this compound, including unused product, contaminated materials (e.g., gloves, wipes, pipette tips), and empty containers, as hazardous waste.
- Segregate this waste stream from other laboratory waste to prevent cross-contamination and adverse chemical reactions.
2. Waste Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible container for the collection of solid this compound waste. The original container can be used if it is in good condition.
- Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
- Include the date when the first piece of waste is added to the container.
3. Waste Accumulation and Storage:
- Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.
- Ensure the container is kept securely closed at all times, except when adding waste.
4. Disposal of Contaminated Materials:
- All disposable items that have come into contact with this compound, such as gloves, weigh boats, and absorbent paper, must be placed in the designated hazardous waste container.
5. Empty Container Management:
- Even "empty" containers of this compound must be treated as hazardous waste, as they may retain residual amounts of the compound.
- These containers should be collected and disposed of through the facility's hazardous waste program.
6. Arranging for Waste Pickup:
- Once the waste container is full, or in accordance with your institution's waste disposal schedule, arrange for a pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not attempt to transport the hazardous waste outside of the laboratory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. It is imperative that all researchers and scientists are trained on these protocols and that institutional EHS guidelines are followed without exception.
Comprehensive Safety and Handling Guide for 4-Hydroxy Clonidine-d4
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Hydroxy Clonidine-d4 in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical and Physical Properties
This compound is a labeled metabolite of Clonidine.[1] It is intended for research and analytical purposes.[2][3]
| Property | Value |
| Chemical Name | 3,5-dichloro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol[4][5] |
| CAS Number | 1189988-05-3[4][5] |
| Molecular Formula | C₉D₄H₅Cl₂N₃O[5] |
| Molecular Weight | 250.12 g/mol [1][4] |
| Appearance | White solid[6] |
| Storage | Store at 2-8°C in a refrigerator.[1] Keep container tightly closed in a dry, well-ventilated place and protect from light.[7] |
Hazard Identification and Personal Protective Equipment (PPE)
Based on safety data for Clonidine and its analogs, this compound should be handled as a potent and hazardous compound. The primary hazards include toxicity if swallowed and potential fatality if inhaled.
Always handle this compound within a certified chemical fume hood.
A summary of required personal protective equipment is provided below.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[7][8] | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Inspect gloves prior to use. | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, long-sleeved clothing.[7] Consider a chemical-resistant apron.[7] | Minimizes skin exposure from spills or contamination. |
| Respiratory Protection | Use only in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a dust filter is required.[7][8] | Prevents inhalation of the compound, which may be fatal. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety. The following procedure outlines the steps for safely handling this compound from preparation to cleanup.
-
Preparation and Pre-Handling Check:
-
Ensure a Safety Data Sheet (SDS) for a similar compound (Clonidine Hydrochloride) is readily available.[2]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations, including weighing, within the fume hood to contain any dust or aerosols.
-
Use a dedicated spatula and weigh boat.
-
Handle the solid compound carefully to avoid generating dust.
-
Close the primary container tightly immediately after dispensing the required amount.
-
-
Dissolving and Experimental Use:
-
If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.
-
Keep all containers with the compound sealed or covered when not in immediate use.
-
Clearly label all solutions with the chemical name, concentration, date, and hazard information.
-
-
Post-Handling and Cleanup:
-
Wipe down the work surface inside the fume hood with an appropriate solvent to decontaminate it.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.
-
Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of gloves immediately.
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Emergency and First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][10] Seek medical advice if irritation persists. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8][9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8][9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid materials, including unused compound, weigh boats, and contaminated PPE, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a labeled, sealed hazardous waste container compatible with the solvents used.
-
-
Empty Containers:
-
Disposal Method:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical steps for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 4-Hydroxy Clonidine D4 | CAS No: 1189988-05-3 [aquigenbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C9H9Cl2N3O | CID 46781748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1189988-05-3 | LGC Standards [lgcstandards.com]
- 6. esschemco.com [esschemco.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fda.gov [fda.gov]
- 12. fallonhealth.org [fallonhealth.org]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
